EP4 receptor antagonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H21FN4O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(8-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]spiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C20H21FN4O2/c21-14-3-1-2-13-15-17(22-10-23-18(15)25-16(13)14)24-12-8-20(9-12)6-4-11(5-7-20)19(26)27/h1-3,10-12H,4-9H2,(H,26,27)(H2,22,23,24,25) |
InChI Key |
PBNPLBPXOFROIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(C2)NC3=NC=NC4=C3C5=C(N4)C(=CC=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The EP4 Receptor as a Therapeutic Target
An In-depth Technical Guide on the Core Mechanism of Action of EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid involved in a myriad of physiological and pathological processes, including inflammation, pain signaling, immune responses, and carcinogenesis.[1][2] Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3][4] Among these, the E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target. The EP4 receptor is frequently upregulated in various cancers and plays a pivotal role in promoting cell proliferation, migration, invasion, and metastasis.[2][5] Furthermore, its involvement in mediating inflammation and pain makes it a compelling target for novel anti-inflammatory and analgesic drugs.[1][6]
Selective EP4 receptor antagonists offer a targeted therapeutic strategy, aiming to block the detrimental effects of PGE2 signaling while potentially avoiding the side effects associated with non-selective cyclooxygenase (COX) inhibitors like traditional NSAIDs.[7] This guide provides a detailed examination of the EP4 receptor's signaling pathways, the precise mechanism of action of its antagonists, quantitative pharmacological data, and the experimental protocols used for their characterization.
The EP4 Receptor Signaling Pathway
The EP4 receptor is a versatile signaling hub that, upon activation by its endogenous ligand PGE2, triggers multiple intracellular cascades. These pathways can be broadly categorized into canonical (cAMP-dependent) and non-canonical signaling.
Canonical Gαs-cAMP Pathway
The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[7][8] This interaction initiates a cascade of events:
-
Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][8]
-
Second Messenger Signaling : The resulting increase in intracellular cAMP levels activates two main downstream effectors:
-
Protein Kinase A (PKA) : cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits then phosphorylate various cellular proteins, including the transcription factor cAMP-responsive element-binding protein (CREB).[8][9]
-
Exchange Protein Activated by cAMP (Epac) : cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the Ras superfamily of small G-proteins, influencing processes like cell adhesion and migration.[8][9]
-
Non-Canonical Signaling Pathways
Emerging evidence indicates that the EP4 receptor's signaling is more complex than initially described. Unlike the EP2 receptor, which also couples to Gαs, the EP4 receptor can engage other pathways that contribute to its unique biological roles.[6][8]
-
PI3K/Akt Pathway : EP4 receptor activation can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[8][10]
-
Gαi Coupling : In some cellular contexts, the EP4 receptor has been shown to couple to the inhibitory G-protein, Gαi, which can oppose the effects of Gαs by inhibiting adenylyl cyclase.[6][11]
-
β-Arrestin Signaling : Like many GPCRs, the EP4 receptor can interact with β-arrestin, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling events.[6][12]
Core Mechanism of EP4 Receptor Antagonism
EP4 antagonists are therapeutic agents that function by selectively binding to the EP4 receptor, thereby preventing its activation by the endogenous ligand, PGE2.[1][7] This action is typically competitive, meaning the antagonist occupies the same binding site as PGE2. By obstructing this interaction, EP4 antagonists effectively block the initiation of the downstream signaling cascades previously described.[1]
The primary consequence of this blockade is the inhibition of adenylyl cyclase activity, leading to a significant reduction in intracellular cAMP production.[1][13] This prevents the subsequent activation of PKA and Epac, thereby mitigating the cellular responses associated with EP4 signaling, such as the expression of pro-inflammatory cytokines, cell migration, and proliferation.[1][14] This targeted approach allows for the modulation of specific pathological processes driven by the PGE2-EP4 axis, including inflammation, pain, and tumor growth.[1][7][[“]]
Quantitative Pharmacology of EP4 Antagonists
The preclinical characterization of EP4 antagonists relies on quantitative assays to determine their potency, selectivity, and efficacy. This data is crucial for comparing compounds and predicting their therapeutic potential.
In Vitro Potency and Selectivity
The potency of an antagonist is often measured by its ability to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor (IC50), while its binding affinity is determined by its ability to displace a radiolabeled ligand (Ki). Selectivity is assessed by comparing its affinity for the EP4 receptor to its affinity for other prostanoid receptors (EP1, EP2, EP3, etc.).
| Compound | Target | Assay Type | Potency / Affinity | Reference |
| L001 | Human EP4 | CRE Luciferase Assay | IC50 = 7.29 ± 0.64 nM | [16] |
| Compound 36 | Human EP4 | cAMP Functional Assay | IC50 = 4.1 nM | [13] |
| Compound 36 | Human EP4 | Radioligand Binding | Ki = 65.9 ± 20.4 nM | [13] |
| Compound 36 | Human EP1 | Radioligand Binding | Ki > 9.6 µM | [13] |
| Compound 36 | Human EP2 | Radioligand Binding | Ki > 8.8 µM | [13] |
| Compound 36 | Human EP3 | Radioligand Binding | Ki > 6.4 µM | [13] |
| RQ-15986 | Murine EP4 | cAMP Functional Assay | Inhibits PGE2-induced cAMP | [14] |
| CJ-023,423 | Human EP4 | Radioligand Binding | High affinity under neutral pH | [17] |
In Vivo Efficacy
The therapeutic effect of EP4 antagonists is validated in animal models of disease. Efficacy is measured by observing reductions in tumor growth, inflammation, or pain-related behaviors.
| Compound | Model | Key Findings | Reference |
| AAT-008 | Murine Colon Cancer | Suppressed tumor growth, enhanced anti-tumor immune response with radiotherapy. | [18] |
| L001 | Pancreatic Cancer Metastasis Model | Exhibited remarkable anti-metastasis activity, alone and with gemcitabine. | [16] |
| RQ-15986 | Syngeneic Murine Breast Cancer | Inhibited primary tumor growth and spontaneous lung metastasis; improved survival. | [14] |
| CJ-023,423 | Rat Adjuvant-Induced Arthritis | Significantly inhibited paw swelling, synovial inflammation, and bone destruction. | [19] |
| ONO-AE3-208 | Murine Bone Metastatic Prostate Cancer | Abrogated inflammation-dependent bone metastasis and bone loss. | [5] |
Detailed Experimental Protocols
The following sections detail the methodologies for two key assays used to characterize EP4 receptor antagonists.
Protocol: Radioligand Binding Assay for Binding Affinity (Ki)
This assay quantifies the affinity of an antagonist for the EP4 receptor by measuring its ability to compete with a known radiolabeled ligand.[20]
Methodology:
-
Membrane Preparation : Cell membranes are prepared from a cell line (e.g., HEK-293 or CHO-K1) stably overexpressing the human EP4 receptor.[20]
-
Assay Buffer : A neutral (pH 7.4) and isotonic buffer is used, as it has been shown to improve the binding affinity of some antagonists compared to conventional acidic buffers.[17]
-
Incubation : Membranes are incubated in the assay buffer with a constant concentration of a suitable radioligand (e.g., [3H]PGE2) and a range of concentrations of the unlabeled antagonist compound.
-
Equilibrium : The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature) to reach binding equilibrium.
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing : Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification : The radioactivity retained on each filter is measured using liquid scintillation counting.
-
Data Analysis : The concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Protocol: cAMP Functional Assay for Potency (IC50)
This functional assay measures the ability of an antagonist to block the PGE2-induced production of intracellular cAMP, providing a direct measure of its functional potency.[7][21]
Methodology:
-
Cell Culture : Cells stably expressing the EP4 receptor (e.g., HEK293-hEP4) are seeded into 96- or 384-well plates and cultured to an appropriate confluency.[13][21]
-
Pre-incubation : The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP.[14] Cells are then pre-incubated with various concentrations of the EP4 antagonist for 15-30 minutes at room temperature or 37°C.[22]
-
Stimulation : Cells are stimulated with a fixed concentration of PGE2, typically at a concentration that elicits 80% of the maximal response (EC80), for a short period (e.g., 15-30 minutes).[7][21]
-
Lysis : The stimulation is stopped, and the cells are lysed according to the detection kit manufacturer's protocol to release the intracellular cAMP.
-
Detection : The concentration of cAMP in the cell lysate is quantified. Common methods include homogeneous time-resolved fluorescence (HTRF), AlphaScreen®, or enzyme-linked immunosorbent assays (ELISA), which are based on a competitive binding principle between cellular cAMP and a labeled cAMP conjugate.[23][24][25]
-
Data Analysis : A dose-response curve is generated by plotting the inhibition of the PGE2-stimulated cAMP response as a function of the antagonist concentration. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated using a four-parameter logistic equation.[21]
Conclusion
The mechanism of action of EP4 receptor antagonists is centered on the competitive blockade of PGE2 binding, leading to the potent and selective inhibition of downstream signaling pathways, most notably the Gαs-cAMP cascade. This targeted intervention prevents the diverse cellular responses mediated by the EP4 receptor, which are implicated in the progression of cancer, inflammation, and pain.[1][7] The quantitative pharmacological data from robust in vitro and in vivo assays confirm the therapeutic potential of these compounds. The detailed experimental protocols outlined herein provide a foundation for the continued discovery and characterization of novel EP4 antagonists, paving the way for new treatments for a range of debilitating diseases.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 3. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis | MDPI [mdpi.com]
- 17. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 24. resources.revvity.com [resources.revvity.com]
- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Discovery and Synthesis of Potent and Selective EP4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target for a multitude of pathological conditions, including inflammation, pain, and cancer. As a G-protein coupled receptor (GPCR) primarily activated by prostaglandin (B15479496) E2 (PGE2), the EP4 receptor's signaling cascade is intricately involved in mediating cellular responses that contribute to disease progression. Consequently, the discovery and development of selective EP4 receptor antagonists have garnered significant attention within the pharmaceutical industry. This technical guide provides an in-depth overview of the discovery and synthesis of novel EP4 receptor antagonists, with a focus on the underlying signaling pathways, key experimental protocols for their evaluation, and a summary of their pharmacological properties.
The EP4 Receptor and its Signaling Pathways
The EP4 receptor is a versatile signaling hub, primarily coupled to the Gαs subunit of heterotrimeric G-proteins.[1][2] Activation by its endogenous ligand, PGE2, initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), ultimately modulating gene expression.[3]
Beyond this canonical Gαs-cAMP-PKA pathway, emerging evidence suggests that the EP4 receptor can also engage in non-canonical signaling.[1][2] This includes coupling to the Gαi subunit, which inhibits adenylyl cyclase, and activation of the phosphatidylinositol 3-kinase (PI3K)-Akt and extracellular signal-regulated kinase (ERK) pathways.[5] Furthermore, the EP4 receptor can signal through β-arrestin, a mechanism that can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling events.[1][2] The diverse signaling capabilities of the EP4 receptor underscore its complex role in physiology and disease, making the development of selective antagonists a nuanced endeavor.
EP4 Receptor Signaling Pathways
Discovery of EP4 Receptor Antagonists
The discovery of selective EP4 receptor antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A prominent class of EP4 antagonists that has emerged from these efforts is the indole-2-carboxamides.
The general workflow for the discovery of EP4 receptor antagonists typically involves a multi-step process:
-
Target Identification and Validation: Establishing the role of the EP4 receptor in the disease of interest.
-
Assay Development: Creating robust and reliable in vitro assays to measure the activity of potential antagonists. This includes binding assays to determine affinity for the receptor and functional assays to measure the inhibition of PGE2-induced signaling.
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that exhibit inhibitory activity against the EP4 receptor.
-
Hit-to-Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity against other prostanoid receptors (EP1, EP2, EP3), and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Efficacy and Safety Assessment: Testing the lead compounds in animal models of the target disease to evaluate their therapeutic potential and assess their safety profile.
EP4 Antagonist Discovery Workflow
Synthesis of Indole-2-Carboxamide EP4 Receptor Antagonists
A novel series of indole-2-carboxamide derivatives have been identified as potent and selective EP4 antagonists.[6] The synthesis of these compounds generally starts from commercially available methyl 3-bromoindole-2-carboxylate.
A representative synthetic scheme is outlined below:
Synthesis of Indole-2-Carboxamides
The synthesis commences with the N-methylation of the starting material. This is followed by a Buchwald-Hartwig amination to introduce a variety of amine substituents at the 3-position of the indole (B1671886) ring. Subsequent hydrolysis of the methyl ester provides the corresponding carboxylic acid. The final indole-2-carboxamide derivatives are obtained through an amide coupling reaction with a diverse range of amines, followed by a final hydrolysis step if an ester is present in the coupled amine.[6]
Quantitative Data Summary
The following tables summarize the in vitro potency of selected EP4 receptor antagonists.
Table 1: Antagonistic Activity of Indole-2-Carboxamide Derivatives against Human EP4 Receptor [6]
| Compound | IC50 (nM) |
| 25 | 47.1 |
| 36 | 4.3 |
| 37 | 80.7 |
| E7046 (Reference) | 13.5 |
Table 2: Selectivity Profile of Compound 36 [6]
| Receptor | IC50 (nM) |
| EP1 | > 10,000 |
| EP2 | > 10,000 |
| EP3 | > 10,000 |
| EP4 | 4.3 |
Table 3: Binding Affinities and Functional Potencies of Commercially Available EP4 Antagonists
| Compound | Receptor | Assay Type | Value (nM) | Reference |
| Grapiprant (B1672139) (CJ-023,423) | dog EP4 | [3H]-PGE2 Binding (IC50) | 35 | [7] |
| Grapiprant (CJ-023,423) | dog EP4 | [3H]-PGE2 Binding (Ki) | 24 | [7] |
| ONO-AE3-208 | human EP4 | Binding (Ki) | 1.3 | [8] |
| ONO-AE3-208 | human EP3 | Binding (Ki) | 30 | [8] |
| ONO-AE3-208 | human FP | Binding (Ki) | 790 | [8] |
| ONO-AE3-208 | human TP | Binding (Ki) | 2400 | [8] |
| L-798,106 | human EP3 | Binding (Ki) | 0.3 | [8] |
| L-798,106 | human EP4 | Binding (Ki) | 916 | [8] |
| DG-041 | human EP3 | Binding (IC50) | 4.6 | [8] |
| GW627368X | human EP4 | Functional (IC50) | 270 | [9] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-PGE2)
-
Unlabeled PGE2 (for non-specific binding determination)
-
Test compounds
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hEP4 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation
-
[3H]-PGE2 at a concentration near its Kd
-
Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (HTRF)
This assay measures the ability of an EP4 receptor antagonist to inhibit PGE2-induced cAMP production in cells.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
PGE2
-
Test compounds
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test antagonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for binding to the anti-cAMP antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and determine the concentration of cAMP in each well based on a standard curve.
-
Plot the percentage of inhibition of PGE2-stimulated cAMP production against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
The development of selective EP4 receptor antagonists represents a promising therapeutic strategy for a wide range of diseases. This guide has provided a comprehensive overview of the discovery and synthesis of these compounds, highlighting the intricate signaling pathways of the EP4 receptor and detailing the key experimental methodologies for their characterization. The quantitative data presented for various antagonists, including the emerging class of indole-2-carboxamides, underscores the significant progress in this field. Continued research and development efforts are poised to deliver novel EP4-targeted therapies with improved efficacy and safety profiles for patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. benchchem.com [benchchem.com]
- 5. US11254675B2 - Process for preparation of grapiprant - Google Patents [patents.google.com]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
EP4 receptor antagonist 5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to the novel and selective EP4 receptor antagonist, designated as "EP4 receptor antagonist 5" (also referred to by its research code HY-163091). This antagonist has demonstrated significant potential in preclinical models of inflammation. All data presented herein is derived from the key scientific publication by Gahbauer et al., "Docking for EP4R antagonists active against inflammatory pain," published in Nature Communications.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule identified through computational docking screens against the human EP4 receptor crystal structure. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 8-(6-fluoro-9H-carbazol-4-ylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
| SMILES | O=C(C1CCC2(CC(C2)NC3=C4C(NC5=C4C=CC=C5F)=NC=N3)CC1)O |
| Appearance | Solid |
Biological Activity and Pharmacological Properties
This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
The antagonist activity of this compound was determined using a β-arrestin recruitment assay, which is a functional measure of receptor antagonism.
Table 2: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) |
| β-arrestin Recruitment | Human | 16 |
The selectivity of the compound was assessed against other prostanoid receptors, demonstrating a high degree of specificity for the EP4 receptor.
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in mice to assess its drug-like properties.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Value |
| Half-life (t1/2) | IV | 2.5 h |
| Clearance (CL) | IV | 30 mL/min/kg |
| Volume of Distribution (Vdss) | IV | 5.0 L/kg |
| Bioavailability (F%) | PO | 35% |
In Vivo Efficacy
The anti-inflammatory and analgesic effects of this compound were evaluated in a preclinical mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
Table 4: In Vivo Efficacy of this compound in the CFA Model
| Model | Species | Dose (mg/kg, p.o.) | Outcome |
| CFA-induced thermal hyperalgesia | Mouse | 30 | Significant reversal of heat hypersensitivity |
| CFA-induced mechanical allodynia | Mouse | 30 | Significant reversal of mechanical hypersensitivity |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling and Antagonism
Prostaglandin E2 (PGE2) binding to the Gs-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to inflammation and pain sensitization. This compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow for assessing the efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Experimental Protocols
β-Arrestin Recruitment Assay (PRESTO-Tango)
This functional assay measures the ability of a compound to antagonize PGE2-induced recruitment of β-arrestin2 to the EP4 receptor.
-
Cell Line: HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein).
-
Transfection: Cells are transfected with the human EP4 receptor Tango construct.
-
Procedure:
-
Transfected cells are plated in 384-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
PGE2 is added to a final concentration of 100 nM (EC80) and incubated for 16 hours.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Pharmacokinetic Studies in Mice
-
Animals: Male C57BL/6J mice.
-
Intravenous (IV) Administration:
-
This compound is formulated in a vehicle of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% phosphate-buffered saline.
-
The compound is administered via tail vein injection at a dose of 1 mg/kg.
-
Blood samples are collected at various time points post-dose.
-
-
Oral (PO) Administration:
-
This compound is formulated in 0.5% methylcellulose (B11928114) in water.
-
The compound is administered by oral gavage at a dose of 10 mg/kg.
-
Blood samples are collected at various time points post-dose.
-
-
Sample Analysis: Plasma concentrations of the antagonist are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Animals: Male C57BL/6J mice.
-
Induction of Inflammation:
-
A baseline measurement of thermal and mechanical sensitivity is taken.
-
20 µL of CFA is injected into the plantar surface of the right hind paw.
-
-
Treatment:
-
24 hours after CFA injection, mice are orally administered with either vehicle or this compound (30 mg/kg).
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): The latency to paw withdrawal from a radiant heat source is measured at 1, 2, and 4 hours post-treatment.
-
Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured at the same time points.
-
-
Data Analysis: The reversal of hyperalgesia and allodynia is calculated by comparing the post-treatment responses to the baseline and vehicle-treated groups.
Conclusion
This compound is a potent and selective antagonist of the human EP4 receptor with favorable pharmacokinetic properties and demonstrated efficacy in a preclinical model of inflammatory pain. These findings suggest that this compound, and the chemical scaffold it represents, holds promise for the development of novel anti-inflammatory and analgesic therapeutics. Further investigation is warranted to fully elucidate its therapeutic potential.
The Core Downstream Signaling Pathways of EP4 Receptor Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the five core downstream signaling pathways modulated by E-type prostanoid 4 (EP4) receptor antagonists. The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of the biological effects of prostaglandin (B15479496) E2 (PGE2). Its role in various physiological and pathological processes, including inflammation, pain, and cancer, has made it a significant target for therapeutic intervention. This document details the intricate signaling cascades initiated upon EP4 receptor activation and the subsequent inhibitory effects of its antagonists, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.
The Canonical Gαs-cAMP-PKA Signaling Pathway
The primary and most well-characterized signaling cascade following EP4 receptor activation involves its coupling to the stimulatory G-protein α-subunit (Gαs). This initiates a series of intracellular events leading to the activation of Protein Kinase A (PKA) and subsequent gene transcription changes. EP4 antagonists effectively block this pathway at its origin, preventing the initial G-protein activation.
Upon binding of PGE2, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of PKA. The catalytic subunits of PKA are released and phosphorylate a multitude of downstream targets, most notably the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]
EP4 antagonists, by competitively binding to the EP4 receptor, prevent PGE2-mediated activation of Gαs, thereby inhibiting the entire downstream cascade, including cAMP production and PKA-mediated phosphorylation of CREB.[4]
Figure 1: Gαs-cAMP-PKA Signaling Pathway and its Inhibition.
The Gαs-cAMP-Epac Signaling Pathway
In addition to PKA, cAMP can also activate another effector protein known as Exchange Protein directly Activated by cAMP (Epac).[5] Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.
Upon binding cAMP, Epac undergoes a conformational change that unleashes its GEF activity, leading to the activation of Rap1. Activated GTP-bound Rap1 can then initiate a variety of downstream signaling cascades that are involved in processes such as cell adhesion, proliferation, and differentiation. The activation of Rap1 by PGE2 has been shown to occur via EP2 and EP4 receptors in rheumatoid synovial fibroblasts.[5][6] EP4 antagonists, by blocking cAMP production, would consequently inhibit the activation of the Epac-Rap1 axis.
Figure 2: Gαs-cAMP-Epac Signaling Pathway and its Inhibition.
The PI3K/Akt Signaling Pathway
The EP4 receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. This activation can occur through Gαi-dependent or β-arrestin-mediated mechanisms.[7][8]
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates, leading to the inhibition of apoptosis and promotion of cell survival and growth.[7]
Several studies have demonstrated that EP4 antagonists can inhibit PGE2-induced Akt phosphorylation, thereby blocking its pro-survival effects.[9]
Figure 3: PI3K/Akt Signaling Pathway and its Inhibition.
The ERK/MAPK Signaling Pathway
Activation of the EP4 receptor can also lead to the stimulation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and migration. The activation of ERK by the EP4 receptor is complex and can be mediated through multiple upstream effectors, including Gαi, β-arrestin/c-Src, and transactivation of the epidermal growth factor receptor (EGFR).[3]
The canonical MAPK/ERK cascade involves a series of sequential phosphorylations. Typically, an activated receptor complex leads to the activation of the small GTPase Ras. Ras-GTP then recruits and activates Raf (a MAP kinase kinase kinase or MAPKKK). Raf, in turn, phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which then phosphorylates and activates ERK (a MAP kinase or MAPK). Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate various transcription factors, or it can phosphorylate cytoplasmic targets.[3]
EP4 antagonists have been shown to block PGE2-induced ERK phosphorylation in various cell types.[4]
Figure 4: ERK/MAPK Signaling Pathway and its Inhibition.
The β-arrestin/c-Src Signaling Pathway
Beyond their classical role in G-protein-dependent signaling, GPCRs like the EP4 receptor can also signal through G-protein-independent pathways mediated by β-arrestins. Following agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domain.
This recruitment can lead to receptor desensitization and internalization. However, β-arrestins can also act as scaffolds for various signaling proteins, initiating a second wave of signaling. In the context of the EP4 receptor, β-arrestin recruitment can lead to the activation of the non-receptor tyrosine kinase c-Src.[10] Activated c-Src can then phosphorylate a variety of downstream substrates, including the EGFR, which can in turn activate the ERK/MAPK pathway.
EP4 antagonists can block the initial agonist-induced conformational change of the receptor, thereby preventing GRK-mediated phosphorylation and subsequent β-arrestin recruitment and c-Src activation.
Figure 5: β-arrestin/c-Src Signaling Pathway and its Inhibition.
Quantitative Data on EP4 Receptor Antagonist Activity
The following tables summarize the inhibitory activities of various EP4 receptor antagonists on key components of the downstream signaling pathways.
Table 1: Inhibition of cAMP Production by EP4 Antagonists
| Antagonist | Cell Line | Assay Type | IC50 | Reference |
| Compound 36 | HEK293-hEP4 | cAMP Functional Assay | 4.3 nM | [11] |
| E7046 | HEK293-hEP4 | cAMP Reporter Assay | 13.5 nM | [11] |
| L001 | HEK293 | CRE Luciferase Assay | 7.29 ± 0.64 nM | [8] |
| RQ-15986 | HEK293-mEP4 | cAMP EIA | pA2 = 8.7 | [12] |
| AH23848 | 66.1 murine mammary tumor | cAMP EIA | Effective at 0.5-3.0 µM | [12] |
| Compound 1 | HEK293-hEP4 | cAMP Production | ~6 nM | [13] |
| Compound 2 | HEK293-hEP4 | cAMP Production | ~6 nM | [13] |
Table 2: Inhibition of Akt and ERK Phosphorylation by EP4 Antagonists
| Antagonist | Cell Line | Target | Effect | Reference |
| AH23848 | 3LL lung carcinoma | p-Akt | Reduced phosphorylation | [9] |
| L-161,982 | HCA-7 colon cancer | p-ERK | Completely blocked PGE2-induced phosphorylation | [4] |
| GW627368X | BxPC-3 pancreatic cancer | p-MEK/ERK | Attenuated IGF-1-induced phosphorylation | [14] |
Table 3: Inhibition of β-arrestin Recruitment by EP4 Antagonists
| Antagonist | Cell Line | Assay Type | IC50 | Reference |
| L001 | HEK293-EP4 | TANGO Assay | 0.16 ± 0.03 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: cAMP Measurement Assay (HTRF)
This protocol outlines a general procedure for measuring the inhibition of PGE2-induced cAMP production by an EP4 antagonist using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow for a cAMP HTRF assay to screen EP4 antagonists:
Figure 6: Workflow for a cAMP HTRF Assay.
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) into a 384-well, low-volume, white assay plate at a pre-determined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]
-
Compound Addition:
-
Carefully remove the culture medium.
-
Add assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), to prevent the degradation of cAMP.[9]
-
Add serial dilutions of the test EP4 antagonist compounds to the appropriate wells. Include wells for a positive control (agonist only) and a negative control (buffer only).[15]
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the EP4 receptor.[15]
-
Agonist Stimulation: Add the EP4 agonist, PGE2, at a concentration that elicits 80% of the maximal response (EC80). The EC80 concentration should be determined in a prior experiment by performing a full agonist dose-response curve.[15]
-
Incubation: Incubate the plate for a defined period, typically 15 to 60 minutes, at room temperature, protected from light.[9][15]
-
Lysis and Detection:
-
Add the HTRF detection reagents, which include cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate, diluted in the lysis buffer provided by the kit manufacturer.
-
Incubate for 60 minutes at room temperature.[15]
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve generated with known amounts of cAMP. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins (p-CREB, p-Akt, p-ERK)
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins downstream of the EP4 receptor following treatment with an antagonist.
Workflow for Western Blot Analysis:
Figure 7: Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCA-7, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the EP4 antagonist or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with PGE2 for a time known to induce maximal phosphorylation of the target protein (e.g., 5-30 minutes).[16][17]
-
-
Cell Lysis and Protein Quantification:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).[18]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB (Ser133), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.[17]
-
Protocol 3: β-arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a general method for measuring the inhibition of PGE2-induced β-arrestin recruitment to the EP4 receptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by DiscoveRx).
Workflow for a β-arrestin EFC Assay:
Figure 8: Workflow for a β-arrestin EFC Assay.
Methodology:
-
Cell Plating: Use a cell line engineered to co-express the EP4 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Plate these cells in a 384-well, white, clear-bottom assay plate and incubate overnight.[20][21]
-
Compound Addition: Add serial dilutions of the EP4 antagonist to the cells.[20]
-
Pre-incubation: Incubate the plate for a specified period to allow for antagonist binding.
-
Agonist Stimulation: Add PGE2 to the wells to induce EP4 receptor activation and subsequent β-arrestin recruitment.[20]
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature to allow for the complementation of the enzyme fragments.[20]
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme, as per the manufacturer's instructions. Incubate for 60 minutes at room temperature to allow for signal development.[21]
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control and determine the IC50 value.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 activates Rap1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: involvement of Epac1 and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prostaglandin E2 Receptor EP4 Promotes Vascular Neointimal Hyperplasia through Translational Control of Tenascin C via the cAPM/PKA/mTORC1/rpS6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Role of the EP4 Receptor in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E-prostanoid receptor 4 (EP4) is a G-protein coupled receptor that is a key mediator of the biological effects of prostaglandin (B15479496) E2 (PGE2), a principal prostanoid involved in inflammation. The EP4 receptor's ubiquitous expression and its complex signaling mechanisms place it at the nexus of both pro- and anti-inflammatory pathways, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth exploration of the EP4 receptor's role in inflammation, its signaling cascades, and the experimental methodologies used to investigate its function, with a focus on quantitative data and detailed protocols for the discerning researcher.
EP4 Receptor Signaling Pathways
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins, initiating a canonical signaling cascade.[1][2] However, its signaling repertoire is expanded through coupling to other G proteins and interaction with various intracellular partners, leading to a nuanced and context-dependent cellular response.[2][3][4]
Gs-cAMP-PKA Pathway
Upon PGE2 binding, the EP4 receptor undergoes a conformational change that activates Gαs. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][5] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB).[5][6] This pathway is central to many of the anti-inflammatory and tissue-protective effects of EP4 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTGER4 prostaglandin E receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of EP4 Receptor Signaling in Cancer Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor EP4, a G-protein coupled receptor, has emerged as a critical mediator in the progression of numerous cancers. Overexpression of cyclooxygenase-2 (COX-2) in tumor tissues leads to elevated levels of its product, PGE2, which in turn activates EP4 signaling. This activation triggers a cascade of downstream pathways that promote tumor cell proliferation, migration, invasion, metastasis, and angiogenesis, while also fostering an immunosuppressive tumor microenvironment. This technical guide provides an in-depth overview of the core aspects of EP4 receptor signaling in cancer, including key signaling pathways, quantitative data on its expression and inhibition, and detailed experimental protocols for its study.
EP4 Receptor Signaling Pathways in Cancer
Upon binding of PGE2, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates several downstream signaling cascades crucial for cancer progression:
-
cAMP/PKA Pathway: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is implicated in gene transcription that promotes cell proliferation and survival.[1][2]
-
PI3K/Akt Pathway: The EP4 receptor can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[1][2][3][4] This pathway is a central regulator of cell survival, growth, and proliferation, and its activation by EP4 signaling contributes significantly to the anti-apoptotic effects observed in cancer cells.[5]
-
ERK/MAPK Pathway: Activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another consequence of EP4 signaling.[1][2] This pathway is heavily involved in the regulation of cell migration, invasion, and proliferation.
-
β-catenin Pathway: EP4 signaling has also been shown to activate the β-catenin pathway, a key player in epithelial-mesenchymal transition (EMT) and the maintenance of cancer stem cell-like properties.[6]
These interconnected pathways highlight the multifaceted role of EP4 in driving cancer progression.
Quantitative Data on EP4 Receptor in Cancer
EP4 (PTGER4) mRNA Expression in Various Cancers
The Cancer Genome Atlas (TCGA) data reveals differential expression of PTGER4 mRNA across a range of human cancers.
| Cancer Type (TCGA Abbreviation) | Log2 Fold Change (Tumor vs. Normal) | Reference |
| Colon Adenocarcinoma (COAD) | Increased | [7] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Increased | [7] |
| Lung Adenocarcinoma (LUAD) | Increased | [8] |
| Breast Invasive Carcinoma (BRCA) | Increased | [8] |
| Prostate Adenocarcinoma (PRAD) | Increased | [8] |
In Vitro Efficacy of EP4 Receptor Antagonists
Several small molecule antagonists of the EP4 receptor have demonstrated efficacy in inhibiting cancer cell functions in vitro.
| Antagonist | Cancer Cell Line | Assay | IC50 | Reference |
| E7046 | CT-26 (Colon) | CRE-PLAP | 13 nM | [9] |
| Compound 36 | MCF-7 (Breast) | Cytotoxicity | 46.73 µM | [10] |
| Compound 36 | 4T1 (Breast) | Cytotoxicity | 79.47 µM | [10] |
| Compound 36 | CT-26 (Colon) | Cytotoxicity | 41.39 µM | [10] |
| ONO-AE3-208 | Various | Metastasis Inhibition | Not specified | [11] |
| AH23848 | Various | Metastasis Inhibition | Not specified | [11] |
In Vivo Efficacy of EP4 Receptor Antagonists
Preclinical studies in animal models have shown significant anti-tumor and anti-metastatic effects of EP4 antagonists.
| Antagonist | Cancer Model | Efficacy Metric | Result | Reference |
| RQ-15986 | 66.1 Mammary Tumor (BALB/cByJ mice) | Tumor Volume Reduction | ~50% | [12] |
| RQ-15986 | 66.1 Mammary Tumor (BALB/cByJ mice) | Reduction in Lung Metastases | 44% | [12] |
| E7046 | CT-26 Colon Cancer (Syngeneic) | Tumor Growth Inhibition | Dose-dependent | [13] |
| MF-766 + anti-PD-1 | CT-26 Colon Cancer (Syngeneic) | Complete Response Rate | 58% | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of EP4 receptor signaling.
cAMP Measurement Assay (Direct Immunoassay)
This protocol is for the quantitative determination of cAMP levels in cell lysates.
Materials:
-
cAMP Direct Immunoassay Kit (e.g., Abcam ab65355 or similar)
-
Cultured cells of interest
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Protein G coated 96-well plate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and culture until desired confluency. Prior to stimulation, you may pre-treat with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate cells with PGE2 or an EP4 agonist for the desired time.
-
Cell Lysis: Remove the culture medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Sample Preparation: Centrifuge the plate at 600 x g for 10 minutes. Collect the supernatant containing the cAMP.
-
Immunoassay:
-
Prepare cAMP standards as per the kit instructions.
-
Add 50 µL of standards and samples to the wells of the Protein G coated plate.
-
Add 10 µL of anti-cAMP antibody to each well (except the blank). Incubate for 1 hour.
-
Add 10 µL of cAMP-HRP conjugate to each well. Incubate for 1 hour.
-
Wash the plate 4-6 times with the provided wash buffer.
-
Add 100 µL of HRP developer and incubate for 1 hour.
-
Stop the reaction with 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm. The concentration of cAMP is inversely proportional to the signal.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the chemotactic migration of cancer cells.[1][15][16]
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells)
-
24-well companion plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS or specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Preparation: Rehydrate the Transwell inserts with serum-free medium. Add chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with the fixation solution for 10-20 minutes. Stain the cells with crystal violet for 15-30 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow to air dry. Count the number of migrated cells in several random fields of view under a microscope.
Cell Invasion Assay (Transwell with Matrigel)
This assay is a modification of the migration assay to assess the invasive potential of cancer cells.[1][15][16]
Procedure: The protocol is similar to the cell migration assay with one key difference:
-
Coating the Insert: Prior to cell seeding, the upper surface of the Transwell membrane is coated with a thin layer of Matrigel or another extracellular matrix component. This requires cells to degrade the matrix in order to migrate through the pores.
Western Blot for Akt and ERK Phosphorylation
This method detects the activation state of key signaling proteins downstream of EP4.[17][18][19][20][21]
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as required, then lyse on ice. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and the loading control to normalize the data.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice.[5][22][23][24]
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash and resuspend the cells in sterile PBS at a desired concentration (e.g., 1 x 10^7 cells/mL).
-
Tumor Implantation: Subcutaneously inject a defined volume of the cell suspension (e.g., 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment: When tumors reach a pre-determined average volume (e.g., 100-200 mm^3), randomize the mice into treatment groups (vehicle control, EP4 antagonist, etc.). Administer treatments according to the planned schedule and route.
-
Endpoint Analysis: Continue monitoring tumor growth and animal health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The EP4 receptor is a pivotal player in cancer progression, influencing a wide array of cellular processes through multiple signaling pathways. Its upregulation in various cancers and the promising preclinical efficacy of its antagonists underscore its potential as a therapeutic target. This technical guide provides a foundational understanding of EP4 signaling and offers detailed protocols to facilitate further research and drug development efforts aimed at inhibiting this critical oncogenic pathway.
References
- 1. corning.com [corning.com]
- 2. clyte.tech [clyte.tech]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. Scratch Wound Healing Assay [en.bio-protocol.org]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. PTGER4 prostaglandin E receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 17. benchchem.com [benchchem.com]
- 18. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
Target Validation of EP4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies involved in the target validation of prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonists. The EP4 receptor, a G-protein coupled receptor, is a critical mediator of PGE2 signaling.[1] Elevated PGE2 levels are implicated in a variety of pathophysiological processes, including inflammation, pain, and cancer progression, making the EP4 receptor a promising therapeutic target.[1][2]
While a compound designated "EP4 receptor antagonist 5" is commercially available for research and has been noted for its potential use in inflammatory models, there is a notable lack of comprehensive, publicly available target validation studies for this specific molecule.[3] Therefore, this guide will focus on the established principles of EP4 receptor antagonist target validation, drawing upon data from well-characterized antagonists to provide a thorough technical resource.
Rationale for Targeting the EP4 Receptor
The cyclooxygenase-2 (COX-2) enzyme is frequently upregulated in inflammatory conditions and tumors, leading to increased production of PGE2.[1] PGE2 exerts its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, this broad inhibition of all prostanoids can lead to significant gastrointestinal and cardiovascular side effects.[4][5] Targeting a specific downstream receptor like EP4 offers a more selective therapeutic approach with a potentially improved safety profile.[4]
The EP4 receptor is particularly implicated in:
-
Oncology: Promoting tumor growth, metastasis, angiogenesis, and creating an immunosuppressive tumor microenvironment.[2][6]
-
Inflammation and Pain: Mediating inflammatory responses and pain signaling.[4]
-
Immuno-oncology: Suppressing the activity of key anti-tumor immune cells such as Natural Killer (NK) cells and CD8+ T cells.[1][7]
Signaling Pathways of the EP4 Receptor
The EP4 receptor's function is dictated by the complex signaling cascades it initiates upon binding to PGE2. Primarily, it couples to the Gs alpha subunit (Gαs) of the G-protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). However, evidence also points to EP4 coupling to Gαi and β-arrestin pathways, leading to the activation of PI3K/Akt and ERK signaling.[8]
Below are diagrams illustrating the major signaling pathways associated with the EP4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Structural Basis of EP4 Receptor Antagonism: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies defining the antagonism of the Prostaglandin (B15479496) E2 Receptor EP4 subtype.
The Prostaglandin E2 (PGE2) receptor E-type 4 (EP4) has emerged as a critical therapeutic target in a multitude of pathologies, including inflammation, pain, and a variety of cancers.[1][2] As a G-protein coupled receptor (GPCR), EP4's activation by its endogenous ligand PGE2 triggers a cascade of intracellular signaling events that contribute to disease progression.[3][4] Consequently, the development of potent and selective EP4 antagonists has become a significant focus for pharmaceutical research.[1][5] This technical guide provides a comprehensive overview of the structural basis of EP4 receptor antagonism, intended for researchers, scientists, and drug development professionals. It delves into the molecular architecture of the receptor, the intricate details of antagonist binding, the resultant downstream signaling blockade, and the key experimental protocols used to characterize these interactions.
The Structural Landscape of the EP4 Receptor in an Antagonist-Bound State
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the architecture of the EP4 receptor in its inactive, antagonist-bound conformation. These high-resolution structures have been instrumental in elucidating the precise binding modes of various antagonists and have paved the way for rational drug design.[6][7]
The crystal structure of human EP4 in complex with the antagonist ONO-AE3-208 revealed that the extracellular surface of the receptor is occluded by its extracellular loops (ECLs), which effectively cap the ligand-binding pocket and limit solvent accessibility.[8] A notable feature is the formation of a β-hairpin in ECL2, stabilized by a disulfide bond.[8] Cryo-EM structures of EP4 bound to other antagonists, such as grapiprant (B1672139) and the dual EP2/EP4 antagonist TG6-129, have further illuminated the distinct binding pockets and interaction networks that govern antagonist selectivity and efficacy.[6][7] These structures consistently show a gap between transmembrane helices (TMs) 1 and 7, which is hypothesized to be the entry point for lipophilic ligands like PGE2 and many of its antagonists from the cell membrane.[6]
The Antagonist Binding Pocket: A Network of Key Interactions
The antagonist binding pocket of the EP4 receptor is a well-defined cavity formed by residues from multiple transmembrane helices and the extracellular loops. The specific interactions between an antagonist and these residues are critical for its affinity and selectivity.
For example, the selective antagonist grapiprant binds in a pocket formed by the side chains of ECL2 and TMs 1-3 and 7.[6][9] In contrast, the dual antagonist TG6-129 exhibits a novel binding mode, interacting deeply with the EP2 receptor but only shallowly with the EP4 receptor in a "two-warhead" manner.[6][7][10]
Key residues that have been identified as crucial for antagonist binding include Tyr80, Thr168, and Arg316, which can form strong hydrogen bonds and salt bridges with antagonist molecules.[8] The selectivity of antagonists for EP4 over other prostanoid receptors is often dictated by non-conserved residues within the binding pocket. For instance, a unique π-π stacking interaction with a non-conserved hydrophobic residue in the EP2 receptor is absent in EP4, contributing to the selectivity of certain antagonists.[6]
Signaling Pathways Modulated by EP4 Antagonism
The therapeutic effects of EP4 antagonists stem from their ability to block the downstream signaling pathways initiated by PGE2. The EP4 receptor is pleiotropic in its signaling, coupling to multiple G proteins to elicit a range of cellular responses.[3][4][11]
The canonical signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein (Gαs).[3][11] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB).[3] EP4 antagonists effectively block this entire cascade by preventing the initial Gαs coupling.
Beyond the canonical Gαs pathway, the EP4 receptor has also been shown to couple to the inhibitory G protein (Gαi) and to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[4][11][12] Furthermore, EP4 can interact with β-arrestin and the EP4 receptor-associated protein (EPRAP), leading to the modulation of other signaling pathways, such as the NF-κB pathway.[3][13] The ability of EP4 antagonists to modulate these non-canonical pathways is an active area of research and may contribute to their diverse therapeutic profiles.
Quantitative Analysis of EP4 Receptor Antagonism
The characterization of EP4 antagonists relies heavily on quantitative in vitro assays to determine their potency, selectivity, and efficacy. The data generated from these assays are crucial for lead optimization and for predicting in vivo performance. The following tables summarize key quantitative data for a selection of well-characterized EP4 receptor antagonists.
Table 1: Binding Affinity (Ki) of EP4 Receptor Antagonists
| Antagonist | Ki (nM) | Species | Radioligand | Reference(s) |
| Grapiprant (CJ-023,423) | 13 | Human | [³H]PGE2 | [11] |
| ONO-AE3-208 | 1.3 | Human | [³H]PGE2 | [2] |
| AAT-008 | 0.97 | Human | [³H]PGE2 | [2] |
| BGC20-1531 | - | Human | - | [2] |
| ER-819762 | 59 | Human | [³H]PGE2 | [2] |
| Compound 1 | 58 | Human | [³H]PGE2 | |
| Compound 2 | 41 | Human | [³H]PGE2 | |
| Compound 3 | 2.05 | Human | [³H]PGE2 | |
| Compound 36 | 65.9 ± 20.4 | Human | - | [3] |
| TG6-129 | 3900 | Human | - | [11][14] |
Table 2: Functional Antagonism (IC50) of EP4 Receptor Antagonists in cAMP Assays
| Antagonist | IC50 (nM) | Cell Line | Species | Reference(s) |
| Grapiprant (CJ-023,423) | 12 | HEK293 | Human | |
| E7046 | 10.1 - 13.5 | HEK293 | Human | [3] |
| Compound 1 | ~6 | HEK293 | Human | |
| Compound 2 | ~6 | HEK293 | Human | |
| Compound 3 | 2.4 | HEK293 | Human | |
| Compound 36 | 4.3 | HEK293 | Human | [3] |
| EP4 Receptor Antagonist 1 | 6.1 | CHO | Human | [7][13] |
Key Experimental Protocols
The successful development of EP4 antagonists is underpinned by a suite of robust and reproducible experimental protocols. This section provides detailed methodologies for the key assays used to characterize the structural and functional properties of these compounds.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the high-resolution three-dimensional structure of the EP4 receptor in complex with an antagonist.
Methodology:
-
Protein Expression and Purification: The human EP4 receptor is typically engineered for high-level expression and stability. This often involves truncations of the N- and C-termini and the third intracellular loop (ICL3), as well as the introduction of thermostabilizing mutations.[6] The modified receptor is then expressed in insect or mammalian cells and purified using affinity chromatography.
-
Complex Formation: The purified EP4 receptor is incubated with a molar excess of the antagonist of interest. To further stabilize the complex and facilitate particle alignment during image processing, a Fab fragment of an antibody that recognizes a conformational epitope on the receptor may be added.[8]
-
Vitrification: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) is collected automatically.
-
Image Processing: The collected micrographs are processed using specialized software to correct for beam-induced motion and to pick individual particle images. These particles are then subjected to 2D and 3D classification to identify homogeneous populations of the complex.
-
3D Reconstruction and Model Building: A high-resolution 3D map of the EP4-antagonist complex is generated from the final set of particles. An atomic model of the complex is then built into the cryo-EM density map and refined to produce the final structure.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an antagonist for the EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human EP4 receptor. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]PGE2), and varying concentrations of the unlabeled antagonist.
-
Incubation: The plate is incubated for a sufficient time at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the free radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from a competition binding curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of an antagonist in blocking the Gαs-mediated signaling of the EP4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human EP4 receptor (e.g., HEK293-hEP4) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the EP4 antagonist for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an EP4 agonist (e.g., PGE2), typically at a concentration that elicits 80% of the maximal response (EC80), to induce cAMP production.
-
Cell Lysis and cAMP Detection: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured. This is commonly performed using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the antagonist. The data are then fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.
Conclusion and Future Directions
The structural and functional elucidation of EP4 receptor antagonism has provided a solid foundation for the development of novel therapeutics. The high-resolution structures of antagonist-bound EP4 have not only revealed the molecular determinants of ligand recognition and selectivity but have also provided a template for structure-based drug design. The detailed understanding of the downstream signaling pathways allows for a more nuanced approach to targeting specific disease-driving mechanisms.
Future research in this field will likely focus on several key areas. The development of antagonists with biased signaling properties, which selectively block disease-relevant pathways while sparing beneficial ones, holds significant promise. Furthermore, the exploration of allosteric modulators that bind to sites distinct from the orthosteric ligand-binding pocket could offer new avenues for achieving receptor subtype selectivity and fine-tuning receptor function. As our understanding of the intricate roles of the EP4 receptor in health and disease continues to expand, the development of next-generation EP4 antagonists will undoubtedly play a crucial role in advancing patient care across a range of therapeutic areas.
References
- 1. ascopubs.org [ascopubs.org]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. US20130197199A1 - Antibody against human prostaglandin e2 receptor ep4 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cryo-EM Structure of the Prostaglandin E Receptor EP4 Coupled to G Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for cAMP Assay to Determine the Activity of EP4 Receptor Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes, including inflammation, immunity, bone remodeling, and cancer.[1] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1] Upon binding of its endogenous ligand PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to a physiological response.[2][3] Given its involvement in various diseases, the EP4 receptor is a significant target for therapeutic intervention, and the development of selective antagonists is of great interest.[1]
This document provides a detailed protocol for a cell-based cyclic AMP (cAMP) assay designed to quantify the inhibitory activity of a novel EP4 receptor antagonist, referred to as Antagonist 5. This assay is a direct and functional method to determine the potency of antagonist compounds by measuring their ability to block PGE2-induced cAMP production in cells expressing the human EP4 receptor.
EP4 Receptor Signaling Pathway and Antagonist Inhibition
The canonical signaling pathway for the EP4 receptor involves its coupling to the Gs protein, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.[2][4][5] An EP4 receptor antagonist functions by binding to the receptor and preventing the agonist (PGE2) from binding and initiating this signaling cascade, thereby inhibiting the production of cAMP.[1]
Experimental Protocol: cAMP Assay for EP4 Antagonist Activity
This protocol outlines the measurement of antagonist activity by quantifying the inhibition of PGE2-induced cAMP production in HEK293 cells stably expressing the human EP4 receptor. A common method for cAMP detection is a competitive immunoassay or a bioluminescent assay. The following protocol is a general guideline and can be adapted for various commercially available cAMP assay kits (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay).
Materials and Reagents
| Reagent | Supplier | Notes |
| HEK293-hEP4 cells | In-house/Commercial | Human Embryonic Kidney 293 cells stably expressing the human EP4 receptor. |
| DMEM, high glucose | Gibco/Sigma-Aldrich | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco/Sigma-Aldrich | Serum supplement for cell culture. |
| Penicillin-Streptomycin | Gibco/Sigma-Aldrich | Antibiotic for cell culture. |
| Geneticin (G418) | Gibco/Sigma-Aldrich | Selection antibiotic for stable cell line maintenance. |
| Prostaglandin E2 (PGE2) | Cayman/Sigma-Aldrich | EP4 receptor agonist. |
| Antagonist 5 | In-house | Test compound. |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | Phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[1] |
| Stimulation Buffer (e.g., HBSS) | Gibco/Sigma-Aldrich | Buffer for the assay. |
| cAMP Assay Kit | Promega/Cisbio | For the detection of intracellular cAMP levels. |
| White, opaque 96- or 384-well plates | Corning/Greiner | For cell culture and assay, suitable for luminescence or fluorescence detection. |
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture HEK293 cells stably expressing the human EP4 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection pressure. b. The day before the assay, harvest the cells and seed them into white, opaque 96- or 384-well plates at a pre-optimized density (e.g., 5,000-20,000 cells/well). c. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of Antagonist 5 in 100% DMSO. b. Perform serial dilutions of Antagonist 5 in stimulation buffer (e.g., HBSS) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid cell toxicity.
3. Assay Procedure: a. On the day of the assay, remove the culture medium from the wells. b. Wash the cells once with stimulation buffer. c. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well to prevent the degradation of cAMP.[6] d. Add the serially diluted Antagonist 5 to the appropriate wells. Include wells for "agonist only" (positive control, no antagonist) and "buffer only" (negative control). e. Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the EP4 receptors.[6] f. Add the EP4 agonist, PGE2, to all wells except the negative control. The concentration of PGE2 should be at its EC80 (the concentration that elicits 80% of the maximal cAMP response) to ensure a robust signal for inhibition.[6] The EC80 value should be predetermined in a separate agonist dose-response experiment. g. Incubate the plate at room temperature for a pre-optimized stimulation time (e.g., 30 minutes).[6]
4. cAMP Detection: a. Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer and detection reagents. b. Incubate the plate for the time specified in the kit's protocol to allow for signal development.
5. Data Acquisition and Analysis: a. Read the plate on a suitable plate reader (e.g., luminometer for bioluminescent assays, fluorescence plate reader for TR-FRET assays). b. The data for the antagonist dose-response curve should be normalized to the controls:
- 0% inhibition: Signal from the "agonist only" wells.
- 100% inhibition: Signal from the "buffer only" wells. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Antagonist 5 required to inhibit 50% of the PGE2-induced cAMP production.
Data Presentation
The quantitative data from the cAMP assay should be summarized to clearly present the potency of Antagonist 5.
| Parameter | Value | Description |
| Cell Line | HEK293-hEP4 | Cells used for the assay. |
| Agonist | PGE2 | The EP4 receptor agonist used for stimulation. |
| Agonist Conc. (EC80) | [Specify Conc.] nM | The concentration of PGE2 used to stimulate cAMP production. |
| Antagonist | Antagonist 5 | The test compound. |
| IC50 Value | [Calculated] nM | The concentration of Antagonist 5 that inhibits 50% of the agonist response. |
| Assay Format | [e.g., cAMP-Glo™] | The specific cAMP detection method used. |
| Plate Format | [e.g., 384-well] | The type of microplate used for the assay. |
Conclusion
This application note provides a comprehensive protocol for determining the inhibitory activity of an EP4 receptor antagonist using a cell-based cAMP assay. By following this detailed methodology, researchers can reliably quantify the potency of novel compounds like Antagonist 5, which is a critical step in the drug discovery and development process for new therapeutics targeting the EP4 receptor. The provided diagrams and structured data presentation aim to facilitate a clear understanding of the underlying principles and the experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating EP4 Receptor Antagonist 5 (Grapiprant) in a Freund's Adjuvant Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has been identified as a critical player in the pathogenesis of inflammatory arthritis.[1][2] Selective antagonism of the EP4 receptor presents a promising therapeutic strategy for managing the signs and symptoms of arthritis without the potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[2] "EP4 receptor antagonist 5," identified as Grapiprant (also known as CJ-023,423), is a potent and selective antagonist of the EP4 receptor.[1][3] This document provides detailed application notes and protocols for the use of this compound in a Freund's adjuvant-induced arthritis (AIA) model in rats, a well-established model for studying chronic inflammation and pain.[4][5]
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses involved in inflammation and pain.[6] Additionally, evidence suggests that EP4 receptor signaling can also involve the phosphatidylinositol 3-kinase (PI3K) pathway.[7]
Caption: EP4 Receptor Signaling Pathway and Site of Action for this compound.
Experimental Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis using Complete Freund's Adjuvant (CFA).[4][8]
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Male Lewis or Sprague-Dawley rats (7-8 weeks old)
-
Tuberculin syringe with a 26-gauge needle
-
Isoflurane or other suitable anesthetic
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using isoflurane.
-
Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw.
-
Monitor the animals closely during recovery from anesthesia.
-
Arthritis will develop over approximately 10-14 days, characterized by inflammation in the injected (primary lesion) and contralateral (secondary lesion) paws.
Protocol 2: Evaluation of this compound Efficacy
This protocol outlines the procedure for assessing the anti-inflammatory and analgesic effects of this compound (Grapiprant).
Materials:
-
AIA rats (from Protocol 1)
-
This compound (Grapiprant/CJ-023,423)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Plethysmometer or digital calipers
-
Apparatus for assessing thermal or mechanical hyperalgesia (e.g., Hargreaves test, von Frey filaments)
Experimental Workflow:
Caption: Experimental Workflow for Evaluating this compound in the AIA Model.
Procedure:
-
Grouping and Dosing: On day 11 post-CFA injection, when arthritis is established, randomly assign rats to treatment groups (e.g., Vehicle control, this compound at various doses). Administer the compound or vehicle orally once daily for a specified period (e.g., 4 days).[9]
-
Assessment of Paw Swelling: Measure the paw volume or thickness of both hind paws daily using a plethysmometer or digital calipers before and during the treatment period. Calculate the percent increase in paw swelling.[9]
-
Assessment of Pain Hypersensitivity: Evaluate thermal or mechanical hyperalgesia at baseline and at various time points after treatment.
-
Histopathological Analysis (Optional): At the end of the study, euthanize the animals and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[10][11]
-
Cytokine Profiling (Optional): Collect blood or paw tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead assays.[5][12]
Data Presentation
The following tables summarize representative quantitative data for the efficacy of EP4 receptor antagonists in the rat AIA model.
Table 1: Effect of this compound (Compound 2) on Paw Swelling in AIA Rats [4][9]
| Treatment Group | Dose (mg/kg, p.o.) | Mean % Increase in Paw Swelling (Day 11-15) ± SEM |
| Vehicle | - | 25 ± 3 |
| EP4 Antagonist 5 | 3 | 15 ± 2 |
| EP4 Antagonist 5 | 10 | 10 ± 2 |
| EP4 Antagonist 5 | 30 | 8 ± 1 |
| Diclofenac | 10 | 12 ± 2 |
*P < 0.05 compared to vehicle. Data are representative and adapted from published studies.
Table 2: Effect of EP4 Receptor Antagonist (CJ-023,423) on Paw Swelling in AIA Rats [13]
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Volume (mL) on Day 22 ± SEM |
| Normal Control | - | 1.2 ± 0.05 |
| AIA Control | - | 2.8 ± 0.1 |
| CJ-023,423 | 3 | 1.8 ± 0.1 |
| CJ-023,423 | 10 | 1.5 ± 0.1 |
| Rofecoxib | 1 | 1.6 ± 0.1* |
*P < 0.05 compared to AIA control. Data are representative and adapted from published studies.
Conclusion
This compound (Grapiprant/CJ-023,423) has demonstrated significant anti-inflammatory and analgesic efficacy in the Freund's adjuvant-induced arthritis model in rats.[4][13] The provided protocols offer a framework for researchers to evaluate the therapeutic potential of this and other EP4 receptor antagonists. The targeted mechanism of action of EP4 antagonists holds promise for the development of novel treatments for rheumatoid arthritis and other inflammatory conditions.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Arthritic Effect of Edaravone Against Complete Freund Adjuvant Induced Arthritis via Osteoclast Differentiation and HIF-1α–VEGF–ANG-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. researchgate.net [researchgate.net]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EP4 Receptor Antagonist 5 in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin (B15479496) E2 (PGE2) E-type prostanoid receptor 4 (EP4) is a key mediator in cancer progression.[1] Overexpression of the EP4 receptor is observed in various malignancies, including breast, prostate, and colon cancers.[2] Activation of the EP4 receptor by its ligand PGE2, which is often abundant in the tumor microenvironment, triggers downstream signaling cascades that promote tumor cell proliferation, invasion, metastasis, and angiogenesis.[3][4] Furthermore, EP4 signaling plays a crucial role in suppressing the anti-tumor immune response, thereby facilitating immune evasion.[5][6]
Selective EP4 receptor antagonists represent a promising therapeutic strategy by blocking the pro-tumorigenic effects of the PGE2-EP4 signaling axis.[2] Preclinical studies using cancer xenograft models have demonstrated the potential of EP4 antagonists to inhibit tumor growth and metastasis.[2][3] This document provides detailed application notes and protocols for the use of EP4 receptor antagonist 5 in cancer xenograft models, summarizing key preclinical data and outlining experimental methodologies.
Data Presentation
The following tables summarize the in vivo efficacy of various EP4 receptor antagonists in different cancer xenograft models. While specific data for "this compound" is emerging, the data for other well-characterized EP4 antagonists provide a strong rationale for its evaluation and a benchmark for its potential efficacy.
Table 1: In Vivo Efficacy of EP4 Receptor Antagonists in Cancer Xenograft Models
| EP4 Receptor Antagonist | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Readout | Reference |
| Compound 36 | Colon Cancer | CT-26 Syngeneic | 75 mg/kg, oral, daily | 32.0% Tumor Growth Inhibition (TGI) | [2] |
| 150 mg/kg, oral, daily | 51.78% TGI | [2] | |||
| RQ-15986 | Breast Cancer | 66.1 Syngeneic | 100 mg/kg, oral, twice daily for 21 days | ~50% reduction in tumor volume | [3] |
| E7046 (Palupiprant) | Colon Cancer | CT-26 Syngeneic | 150 mg/kg, oral, daily | Significant tumor growth inhibition | [7] |
| ONO-AE3-208 | Prostate Cancer | PC3 Xenograft (bone metastasis model) | Not specified in abstract | Suppression of in vivo bone metastasis | [4] |
Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that promotes cancer progression. The diagram below illustrates the key components of this pathway.
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of an EP4 receptor antagonist in a cancer xenograft model.
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented EP4 receptor expression. Examples include CT-26 (colon carcinoma), 4T1 (breast cancer), and PC3 (prostate cancer).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice until injection.
II. Xenograft Tumor Implantation
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) aged 6-8 weeks. Allow the mice to acclimatize for at least one week before the experiment.
-
Implantation Site: Shave and sterilize the right flank of each mouse with 70% ethanol.
-
Injection: Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
III. This compound Administration
-
Formulation: Prepare the this compound formulation. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The specific formulation may need to be optimized based on the compound's solubility and stability.
-
Dosing: Based on preliminary studies or literature on similar compounds, select the appropriate dose levels. For example, daily oral gavage of 75 mg/kg and 150 mg/kg was effective for a novel EP4 antagonist.[2]
-
Administration: Administer the this compound or vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.
IV. Endpoint and Data Analysis
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for molecular analysis.
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests, such as a two-way ANOVA with multiple comparisons.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical cancer xenograft study to evaluate an EP4 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 7. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring EP4 Receptor Antagonist Efficacy in Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Prostaglandin (B15479496) E2 (PGE2) E-type prostanoid receptor 4 (EP4) antagonists in preclinical models of arthritis. The EP4 receptor, a G-protein coupled receptor, is a key mediator of inflammation and pain in arthritic conditions, making it a promising therapeutic target.[1][2][3][4] By blocking the binding of PGE2 to the EP4 receptor, these antagonists can inhibit downstream signaling pathways involved in the inflammatory cascade.[2]
This document outlines in vivo and in vitro methodologies to characterize the anti-arthritic potential of novel EP4 receptor antagonists.
In Vivo Efficacy Models
Two of the most widely used and well-characterized animal models for rheumatoid arthritis are the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats.[5][6][7][8]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares immunological and pathological features with human rheumatoid arthritis, making it ideal for studying disease pathogenesis and evaluating therapeutic agents.[5][9][10]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)[9]
-
Bovine or Chick Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
EP4 Receptor Antagonist (Test Compound)
-
Vehicle Control
-
Positive Control (e.g., Methotrexate)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II Collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The final concentration of M. tuberculosis in the emulsion should be 1 mg/mL for DBA/1J mice.[9] The quality of the emulsion is critical for successful arthritis induction.[11]
-
-
Primary Immunization (Day 0):
-
Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of Type II Collagen with IFA.
-
Administer a booster injection of 0.1 mL of the collagen-IFA emulsion at a different site near the base of the tail.[9]
-
-
Treatment Protocol:
-
Initiate treatment with the EP4 receptor antagonist or vehicle control prophylactically (starting from day 0 or day 20) or therapeutically (once arthritis is established, typically around day 25-28).
-
Administer the compound daily via the desired route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis, typically appearing between days 26 and 35.[9]
-
Score each paw for inflammation on a scale of 0-4:
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist/ankle
-
2 = Moderate swelling and erythema of the wrist/ankle
-
3 = Severe swelling and erythema of the entire paw including digits
-
4 = Maximal inflammation with joint deformity
-
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis used for the preclinical evaluation of anti-arthritic compounds.[8]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis or Sprague-Dawley rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)[6][7]
-
EP4 Receptor Antagonist (Test Compound)
-
Vehicle Control
-
Positive Control (e.g., Diclofenac)
Procedure:
-
Induction of Arthritis (Day 0):
-
Treatment Protocol:
-
Clinical Assessment:
-
Measure the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws daily or every other day using a plethysmometer.
-
The secondary arthritis in the non-injected paw typically appears between days 12 and 14.[12]
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Endpoint Analysis (e.g., Day 18-21):
-
At the end of the study, measure final paw volumes and weights.
-
Collect blood for analysis of systemic inflammatory markers.
-
Perform histological examination of the joints.
-
In Vitro Efficacy Assays
In vitro assays are crucial for determining the potency and selectivity of EP4 receptor antagonists.
cAMP Functional Assay
The EP4 receptor primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[16] This assay measures the ability of an antagonist to inhibit PGE2-induced cAMP production.
Protocol: cAMP Functional Assay
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2
-
EP4 Receptor Antagonist (Test Compound)
-
cAMP Assay Kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture:
-
Culture HEK293-hEP4 cells to approximately 80-90% confluency.
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the EP4 receptor antagonist for 30 minutes.
-
-
PGE2 Stimulation:
-
Add a fixed concentration of PGE2 (e.g., the EC80 concentration) to the wells and incubate for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the PGE2 response for each concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the efficacy of different EP4 receptor antagonists.
Table 1: In Vitro Potency and Selectivity of EP4 Receptor Antagonists
| Compound | EP4 Binding Affinity (Ki, nM) | EP4 Functional Antagonism (IC50, nM) in cAMP Assay | EP2 Binding Affinity (Ki, nM) | Selectivity (EP2 Ki / EP4 Ki) |
| Compound 1 | 58 | 123 | >1200 | >20 |
| Compound 2 | 41 | 123 | 1200 | ~30 |
| Compound 3 | 2.05 | 42 | >10000 | >4800 |
| CJ-023,423 (Reference) | 449 | 1560 | >10000 | >22 |
| CJ-042,794 (Reference) | - | 840 | - | - |
| Data derived from Chandrasekhar et al., 2017.[3][15] |
Table 2: Efficacy of EP4 Antagonists in the Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Swelling (% Increase from Day 11) |
| Vehicle | - | 100 ± 10 |
| Compound 2 | 3 | 75 ± 8 |
| 10 | 50 ± 6 | |
| 30 | 30 ± 5 | |
| CJ-023,423 | 30 | 60 ± 7 |
| Diclofenac | 5 | 45 ± 5 |
| Data are expressed as mean ± SEM. P < 0.05 compared to vehicle. Data adapted from Chandrasekhar et al., 2017.[14][15] |
Visualizations
Signaling Pathway
Caption: EP4 receptor signaling pathway in arthritis.
Experimental Workflow
Caption: Generalized workflow for in vivo arthritis models.
Mechanism of Action
Caption: Mechanism of EP4 receptor antagonist action.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. chondrex.com [chondrex.com]
- 7. maokangbio.com [maokangbio.com]
- 8. inotiv.com [inotiv.com]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. Adjuvant induced Arthritis (AIA) Model - Creative Animodel [creative-animodel.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying T-Cell Activation Using an EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid mediator that plays a multifaceted role in the tumor microenvironment, often contributing to immune evasion. It exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a key player in modulating T-cell function. Activation of the EP4 receptor on T-cells by PGE2 can lead to the suppression of T-cell proliferation, effector function, and cytokine production, thereby hindering an effective anti-tumor immune response. Consequently, antagonists of the EP4 receptor are being actively investigated as a promising strategy in cancer immunotherapy to reverse these immunosuppressive effects and enhance T-cell-mediated anti-tumor activity.
This document provides detailed application notes and experimental protocols for utilizing a representative EP4 receptor antagonist, referred to here as "EP4 Antagonist 5," to study its effects on T-cell activation. For the purpose of these notes, we will draw upon data from well-characterized EP4 antagonists such as ER-819762 and E7046 to provide concrete examples and quantitative data.
Data Presentation
Table 1: In Vitro Activity of a Representative EP4 Receptor Antagonist (ER-819762)
| Parameter | Species | Value | Reference |
| IC50 (PGE2 displacement) | Human | 70 ± 11 nM | [1] |
| Effect on Th1 Differentiation | Mouse | Concentration-dependent suppression of PGE2-induced IFN-γ production | [1] |
Table 2: Effect of a Representative EP4 Receptor Antagonist (E7046) on T-Cell Proliferation
| Treatment Condition | T-Cell Proliferation | Reference |
| PGE2 (10 µM) | Significantly decreased | [2] |
| PGE2 (10 µM) + E7046 (1 µM) | Significantly enhanced (reversed PGE2-mediated suppression) | [2] |
Table 3: Effect of a Representative EP4 Receptor Antagonist on Cytokine Production by T-Cells
| Cytokine | Effect of EP4 Antagonist | Reference |
| IFN-γ | Reverses PGE2-mediated suppression, leading to increased production. | [3] |
| IL-2 | Reverses PGE2-mediated suppression, leading to increased production. | [3] |
| IL-17 | Suppresses PGE2- and IL-23-induced production. | [1] |
Signaling Pathways
The EP4 receptor is primarily coupled to the Gαs protein, which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the modulation of T-cell function. Additionally, evidence suggests that the EP4 receptor can also signal through a cAMP-independent pathway involving Phosphoinositide 3-kinase (PI3K) and Akt, which is also implicated in T-cell survival and differentiation.[3][4]
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
CFSE Cell Proliferation Kit
-
EP4 Antagonist 5 (and vehicle control, e.g., DMSO)
-
PGE2
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
CFSE Staining:
-
Resuspend 1-2 x 10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare treatment conditions in triplicate:
-
Unstimulated control
-
Stimulated control (Anti-CD3/CD28 antibodies)
-
Stimulated + PGE2
-
Stimulated + PGE2 + various concentrations of EP4 Antagonist 5
-
Stimulated + EP4 Antagonist 5 alone (to test for agonist activity)
-
-
Pre-incubate cells with the EP4 antagonist or vehicle for 1 hour before adding PGE2 and stimulating antibodies.
-
-
T-Cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data using flow cytometry software to gate on T-cell populations and visualize CFSE dilution peaks, which represent successive generations of proliferating cells.
-
Protocol 2: Cytokine Release Assay
This protocol describes the measurement of cytokines secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned media from the T-cell proliferation assay (Protocol 1)
-
ELISA kits for human IFN-γ, IL-2, and/or IL-17
-
Microplate reader
Procedure:
-
Collect Supernatants: After the 3-5 day incubation period in the T-cell proliferation assay, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Store Samples: Carefully collect the supernatants without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C for later analysis.
-
Perform ELISA:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for IFN-γ, IL-2, or IL-17.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for EP4 Signaling Pathway Analysis
This protocol is for analyzing the activation of downstream signaling molecules of the EP4 receptor, such as phosphorylated Akt (p-Akt).
Materials:
-
Purified T-cells
-
EP4 Antagonist 5
-
PGE2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture purified T-cells in 6-well plates.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat with EP4 Antagonist 5 or vehicle for 1 hour.
-
Stimulate with PGE2 for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein and a loading control (e.g., GAPDH).
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the role of EP4 receptor antagonists in T-cell activation. By utilizing these methodologies, scientists can elucidate the mechanisms by which blocking the PGE2-EP4 axis can restore and enhance T-cell-mediated immunity, providing valuable insights for the development of novel cancer immunotherapies.
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PGE2-EP2/EP4 signaling elicits mesoCAR T cell immunosuppression in pancreatic cancer [frontiersin.org]
- 3. PGE2-EP2/EP4 signaling elicits mesoCAR T cell immunosuppression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving EP4 receptor antagonist 5 solubility for in vivo studies
Technical Support Center: EP4 Receptor Antagonist Solubility
Welcome to the technical support center for researchers working with EP4 receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my EP4 receptor antagonist poorly soluble in aqueous solutions?
Many small molecule drug candidates, including novel EP4 receptor antagonists, are lipophilic (have a high log P value) and possess molecular structures with low polarity, which inherently limits their solubility in water.[1][2] Factors such as a high molecular weight (>500 Da) and strong crystalline lattice energy can further contribute to poor aqueous solubility, posing a significant challenge for achieving therapeutic concentrations in vivo.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1] Understanding which BCS class your EP4 antagonist falls into (likely Class II or IV, characterized by low solubility) is crucial for selecting an appropriate formulation strategy to enhance its bioavailability.[3]
Q3: What are the primary strategies for improving the solubility of a poorly soluble drug for in vivo studies?
There are three main categories of physical modification strategies to improve drug solubility and dissolution:
-
Particle Size Reduction : Increasing the surface area of the drug through techniques like micronization or nanonization.[2][4][5]
-
Solid Dispersions : Dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[2][3][4]
-
Lipid-Based Formulations : Dissolving or suspending the drug in lipidic excipients, such as oils or self-emulsifying drug delivery systems (SEDDS).[2][3][6]
Chemical modification, such as creating a more soluble prodrug, is also a viable but more complex approach.[1][7][8]
Q4: How does the Prostaglandin (B15479496) E2 (PGE2) - EP4 signaling pathway work?
PGE2, generated from arachidonic acid, binds to the EP4 receptor, a G-protein-coupled receptor (GPCR).[9] This binding primarily activates the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] Increased intracellular cAMP levels then initiate multiple downstream signaling pathways, including the Protein Kinase A (PKA) and PI3K pathways, which are implicated in inflammation, cell proliferation, and immune suppression.[9][10][11] Your antagonist works by blocking this initial binding step.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of EP4 antagonists for in vivo studies.
Problem: My EP4 antagonist precipitates out of the vehicle upon preparation or after parenteral (e.g., intravenous, intraperitoneal) injection.
-
Cause: The drug's solubility limit in the chosen vehicle is exceeded, or the vehicle is not robust enough to prevent precipitation when diluted in physiological fluids (a phenomenon known as "crashing out").
-
Solution 1: Optimize Co-solvent System. Many organic solvents can increase the solubility of lipophilic compounds.[7] However, the concentration must be carefully optimized to maintain solubility upon injection while minimizing toxicity.
-
Solution 2: Utilize Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[3][6] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their improved solubility and safety profiles.[3]
Problem: Plasma concentrations of my EP4 antagonist are low and highly variable between subjects after oral administration.
-
Cause: This is a classic sign of poor oral bioavailability, likely due to a low dissolution rate in the gastrointestinal tract.[2] The drug must dissolve to be absorbed.[12]
-
Solution 1: Reduce Particle Size. Decreasing the particle size to the micron or sub-micron (nano) range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][5][6] Nanosuspensions are a particularly effective approach.[1][8]
-
Solution 2: Formulate a Solid Dispersion. Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer, can significantly improve both solubility and dissolution rate.[2][4]
-
Solution 3: Use a Lipid-Based Formulation. For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be very effective.[2][3] These systems form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.[6]
Solubility Enhancement Techniques & Protocols
This section provides an overview of common techniques and generalized protocols. Researchers must optimize these protocols for their specific EP4 antagonist.
Comparative Summary of Techniques
| Technique | Mechanism of Action | Key Advantages | Key Disadvantages | Typical Application |
| Co-solvents | Reduces solvent polarity, increasing solubility of non-polar solutes.[7] | Simple to prepare; suitable for early-stage screening. | Risk of precipitation upon dilution; potential for toxicity at high concentrations. | Parenteral, Oral |
| Cyclodextrins | Forms host-guest inclusion complexes, masking the drug's hydrophobicity.[3][6] | Significant solubility increase; suitable for parenteral use. | Can be limited by drug size and complex stability; potential for renal toxicity with some types.[6] | Parenteral, Oral |
| Nanosuspension | Increases surface area by reducing particle size, leading to a faster dissolution rate.[2][5] | High drug loading possible; applicable to many compounds. | Requires specialized equipment (homogenizers, mills); physical stability can be a concern.[4] | Oral, Parenteral |
| Lipid-Based (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that emulsifies in GI fluids.[2][6] | Enhances absorption of highly lipophilic drugs; can mitigate food effects. | Formulation complexity; potential for GI side effects. | Oral |
Workflow for Formulation Strategy Selection
Protocol 1: Preparation of a Co-solvent Vehicle
This protocol is for preparing a simple ternary vehicle suitable for parenteral administration in preclinical models (e.g., mice, rats).
Materials:
-
EP4 Receptor Antagonist
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of the EP4 antagonist and place it in a sterile glass vial.
-
Add DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. A common starting point is 10% of the final volume.
-
Add PEG 400 to the solution. Vortex to mix thoroughly. A common starting point is 30-40% of the final volume.
-
Slowly add the saline or water dropwise while continuously vortexing. This is a critical step to avoid precipitation.
-
Continue adding the aqueous component until the final desired volume and concentration are reached.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Filter the solution through a 0.22 µm sterile filter before administration.
Example Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
EP4 Receptor Antagonist
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water or buffer (e.g., PBS)
Procedure:
-
Prepare the HP-β-CD solution by dissolving it in sterile water or buffer. A 20-40% (w/v) solution is a common starting range. Gentle heating (40-50°C) may be required to aid dissolution.
-
Once the HP-β-CD solution is clear, add the powdered EP4 antagonist to it.
-
Mix the suspension vigorously. This can be done by stirring overnight at room temperature or by sonicating the mixture. The goal is to allow time for the drug to form an inclusion complex with the cyclodextrin.
-
After mixing, the solution should become clear, indicating complexation and solubilization.
-
Filter the final solution through a 0.22 µm sterile filter to remove any un-dissolved drug particles and to ensure sterility.
-
Determine the final concentration of the solubilized drug using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Example (Illustrative):
The following table illustrates the potential solubility enhancement for a hypothetical EP4 antagonist (Compound X) using different vehicles.
| Formulation Vehicle | Solubility of Compound X (µg/mL) | Fold Increase vs. Water |
| Water | 0.1 | 1 |
| 5% DMSO in Saline | 5 | 50 |
| 10% DMSO / 40% PEG 400 in Saline | 1,500 | 15,000 |
| 20% HP-β-CD in Water | 800 | 8,000 |
| 40% HP-β-CD in Water | 2,500 | 25,000 |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
Technical Support Center: EP4 Receptor Antagonist Off-Target Effects Assessment
This technical support center is designed to assist researchers, scientists, and drug development professionals in assessing the off-target effects of EP4 receptor antagonists. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the EP4 receptor?
A1: The E-type prostanoid 4 (EP4) receptor is a G-protein coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] However, the EP4 receptor can also couple to other signaling pathways, including Gαi, which inhibits the cAMP/PKA pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][4][5] This signaling complexity is important to consider as different cell types may exhibit varying responses to EP4 receptor antagonists based on the predominant signaling pathway.[3]
Q2: What are the common off-target effects of EP4 receptor antagonists and why are they a concern?
A2: A primary concern with EP4 receptor antagonists is the potential for cross-reactivity with other prostaglandin (B15479496) E2 (PGE2) receptor subtypes, namely EP1, EP2, and EP3.[6] Such off-target binding can lead to a range of unintended physiological effects, as each EP receptor subtype has a distinct tissue distribution and function. For example, non-selective inhibition could interfere with gastrointestinal integrity and blood pressure regulation.[6] Off-target effects can also arise from interactions with entirely different classes of proteins, leading to misinterpretation of experimental results and potential cellular toxicity.[7]
Q3: How can I assess the selectivity of my EP4 receptor antagonist?
A3: The selectivity of an EP4 receptor antagonist is typically assessed using radioligand binding assays.[2][8] These assays measure the binding affinity of the compound for the EP4 receptor compared to other prostanoid receptors (EP1, EP2, EP3) and a broader panel of off-target proteins.[2][8] A highly selective antagonist will exhibit a significantly higher affinity for the EP4 receptor over other receptors.[2]
Q4: What are some common in vitro assays to characterize the functional activity of EP4 receptor antagonists?
A4: Common in vitro functional assays for EP4 receptor antagonists include:
-
cAMP Assays: These assays measure the ability of the antagonist to inhibit agonist-induced cAMP production in cells expressing the EP4 receptor.[3][6]
-
Cell Proliferation Assays: Since EP4 signaling can influence cell growth, proliferation assays can be used to assess the antagonist's effect on this process.[3]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element to measure the activation of the cAMP signaling pathway.
Q5: What are some strategies to minimize off-target effects in my experiments?
A5: To minimize off-target effects, consider the following strategies:
-
Use a selective antagonist: Choose a compound with a well-characterized selectivity profile.[2]
-
Perform dose-response experiments: Use the lowest effective concentration of the antagonist to minimize the risk of off-target interactions that may occur at higher concentrations.[9]
-
Employ control compounds: Include a structurally similar but inactive analog as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[7]
-
Use multiple cell lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.[7]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to validate that the observed phenotype is indeed due to the inhibition of the EP4 receptor.[7]
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cAMP assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low EP4 receptor expression in the cell line | Validate EP4 receptor expression using qPCR or Western blot. Consider using a cell line with higher expression or a transient overexpression system.[3] | Increased receptor density, leading to a more robust and reproducible signal. |
| Inconsistent cell passage number | Maintain a consistent and low cell passage number for all experiments. Characterize EP4 receptor expression at different passage numbers.[3] | Reduced variability in receptor expression and more consistent assay performance. |
| Inefficient phosphodiesterase (PDE) inhibition | Optimize the concentration of the PDE inhibitor (e.g., IBMX) in your assay buffer. | Reduced degradation of cAMP, resulting in a higher and more stable signal.[3] |
| Ligand degradation | Prepare fresh agonist and antagonist solutions for each experiment and store them appropriately.[6] | Consistent ligand activity and more reliable results. |
Issue 2: Unexpected cell toxicity observed in culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects at high antagonist concentrations | Perform a dose-response curve to determine the optimal concentration that provides efficacy without inducing significant toxicity. Lower the concentration if toxicity is observed.[9] | Identification of a therapeutic window with minimal toxicity. |
| Contamination of cell culture | Routinely check cell cultures for any signs of microbial contamination. | Elimination of a confounding factor that could be causing cell death.[9] |
| Vehicle-induced toxicity | Evaluate the vehicle used for drug administration for any potential to cause cellular toxicity. If possible, test a different vehicle.[9] | Confirmation that the observed toxicity is not due to the delivery vehicle. |
Issue 3: Lack of in vivo efficacy despite potent in vitro activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor pharmacokinetic properties | Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the antagonist in the animal model. | Understanding of the compound's bioavailability and exposure at the target site. |
| Inadequate target engagement in vivo | Conduct pharmacodynamic studies to confirm that the antagonist is reaching the target tissue and inhibiting EP4 receptor signaling. This can be assessed by measuring downstream biomarkers, such as cAMP levels, in tissue samples.[6] | Confirmation that the antagonist is engaging its target in the in vivo setting. |
| Species differences in receptor pharmacology | Verify the potency of the antagonist against the EP4 receptor of the animal species being used in the study. | Ensuring that the antagonist is effective against the specific ortholog of the EP4 receptor. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various EP4 receptor antagonists against different prostanoid receptors. This data is crucial for assessing the selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) of EP4 Receptor Antagonists
| Compound | EP1 | EP2 | EP3 | EP4 | Reference |
| Grapiprant | >10,000 | >10,000 | >10,000 | 13 | |
| Compound 36 | >9,600 | >8,800 | >6,400 | 65.9 | [10] |
| TG6-129 | - | 8.8 | - | 3,900 |
Table 2: Functional Inhibitory Concentration (IC50, nM) of EP4 Receptor Antagonists
| Compound | EP1 | EP2 | EP3 | EP4 | Reference |
| Compound 36 | >10,000 | >10,000 | >10,000 | 4.3 | [10] |
| E7046 | - | - | - | 10.19 | [10] |
| L-798106 | - | - | 33 | - | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor and other prostanoid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing the human EP1, EP2, EP3, or EP4 receptor.[8]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the plate for 90 minutes at 25°C to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: cAMP Functional Assay
Objective: To measure the ability of an EP4 receptor antagonist to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in a 96-well plate.[6]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the EP4 receptor antagonist for 15-30 minutes.[3]
-
Agonist Stimulation: Add a fixed concentration of an EP4 receptor agonist (e.g., PGE2) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.[6]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA).[6]
-
Data Analysis: Calculate the percent inhibition of the agonist response at each antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Kinase Inhibition Assay for Off-Target Screening
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[7]
-
Compound Addition: Add the diluted test compound to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[7]
-
Signal Detection: Read the signal using a plate reader. The detection method will depend on the assay format (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[7]
Visualizations
Caption: EP4 Receptor Signaling Pathways.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of EP4 Receptor Antagonists in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of selective EP4 receptor antagonists in rat models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective EP4 receptor antagonist?
A1: Selective EP4 receptor antagonists work by specifically binding to the E-type prostanoid receptor 4 (EP4) and blocking the binding of its natural ligand, prostaglandin (B15479496) E2 (PGE2).[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is involved in various physiological and pathological processes, including inflammation, pain, and cancer.[2][3] By blocking this pathway, selective EP4 antagonists can reduce inflammation and pain.[4]
Q2: How do I determine an effective starting dose for my EP4 receptor antagonist in a rat model of inflammation?
A2: An effective starting dose can be estimated from in vitro potency and in vivo studies of similar compounds. For example, in a rat monoiodoacetate (MIA) model of pain, an EP4 antagonist designated as "compound 2" was effective at doses of 1, 3, and 10 mg/kg administered orally.[1] Another antagonist, CJ-042794, showed a dose-dependent inhibition of carrageenan-induced mechanical hyperalgesia with an ED50 value of 4.7 mg/kg orally.[4] Therefore, a starting dose range of 1-10 mg/kg for a novel antagonist with similar potency would be a reasonable starting point for dose-range finding studies.
Q3: What are the key pharmacokinetic parameters to consider for an EP4 receptor antagonist in rats?
A3: Key pharmacokinetic parameters to assess include clearance, volume of distribution, plasma elimination half-life (T1/2), and oral bioavailability (F%). For instance, a novel indole-2-carboxamide EP4 antagonist, compound 36, when administered intravenously to Sprague-Dawley rats at 1 mg/kg, exhibited low clearance (4.95 ± 0.77 mL/min/kg) and a moderate volume of distribution (0.41 ± 0.04 L/kg).[3] The same compound demonstrated good oral bioavailability of 76.1% in rats.[3] These parameters are crucial for determining the dosing regimen, including frequency and route of administration.
Troubleshooting Guides
Issue: Inconsistent efficacy in a rat adjuvant-induced arthritis (AIA) model.
-
Possible Cause 1: Inadequate Dosing. The administered dose may be insufficient to achieve the necessary therapeutic plasma concentration.
-
Solution: Conduct a dose-response study. For example, in a rat AIA model, "compound 2" was tested at 1, 3, and 10 mg/kg once daily, while another reference compound, CJ-023,423, was tested at 30, 60, and 100 mg/kg twice daily.[1] Establishing a clear dose-dependent effect is critical.
-
-
Possible Cause 2: Poor Oral Bioavailability. The compound may not be well absorbed when administered orally.
-
Solution: Determine the oral bioavailability by comparing the area under the curve (AUC) of plasma concentration-time profiles following oral and intravenous administration. As mentioned, compound 36 was found to have an oral bioavailability of 76.1% in rats, which is considered good.[3] If bioavailability is low, consider alternative formulations or routes of administration.
-
-
Possible Cause 3: High Plasma Protein Binding. Extensive binding to plasma proteins can limit the amount of free drug available to interact with the EP4 receptor.
-
Solution: Measure the plasma protein binding of your compound. For compound 36, the plasma protein binding in rats was high at 99.73%.[3] While high, efficacy can still be achieved if the compound has high affinity for the target receptor. This factor should be considered when interpreting dose-response relationships.
-
Issue: Lack of correlation between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Rapid Metabolism. The compound may be quickly metabolized in vivo, leading to a short duration of action.
-
Solution: Perform in vitro metabolic stability assays using rat liver microsomes. Compound 36 showed good stability in rat liver microsomes with a half-life of 260 minutes.[3] If metabolic instability is observed, medicinal chemistry efforts may be needed to improve the metabolic profile.
-
-
Possible Cause 2: Off-Target Effects. The compound may have off-target activities that counteract its intended therapeutic effect.
-
Solution: Profile the compound against other prostanoid receptors (EP1, EP2, EP3) to ensure selectivity. The selectivity of novel EP4 antagonists is typically established by comparing their binding affinity or functional antagonism across different EP receptor subtypes.[1]
-
Data Presentation
Table 1: In Vivo Efficacy of Selective EP4 Receptor Antagonists in Rat Models
| Compound | Rat Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| Compound 2 | Monoiodoacetate (MIA) Induced Pain | 1, 3, 10 mg/kg, p.o. | Normalization of weight distribution | Effective at all doses | [1] |
| Compound 2 | Adjuvant-Induced Arthritis (AIA) | 1, 3, 10 mg/kg, p.o., once daily for 4 days | Inhibition of paw swelling | Significantly inhibited paw swelling at all doses | [5] |
| CJ-042794 | Carrageenan-Induced Mechanical Hyperalgesia | Dose-range finding | Inhibition of hyperalgesia | ED50 = 4.7 mg/kg, p.o. | [4] |
| CJ-023,423 | Adjuvant-Induced Arthritis (AIA) | 30, 60, 100 mg/kg, p.o., twice daily for 4 days | Inhibition of paw swelling | Dose-dependent inhibition of paw swelling | [1][5] |
| ER-819762 | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Not specified | Suppression of inflammatory pain | Orally active in suppressing pain | [6] |
Table 2: Pharmacokinetic Parameters of Compound 36 in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.15 ± 0.17 | 4.34 ± 1.11 |
| Tmax (h) | - | 1.17 ± 0.29 |
| Cmax (ng/mL) | - | 4255 ± 1039 |
| AUC0-t (hng/mL) | 3388 ± 452 | 25707 ± 5682 |
| AUC0-∞ (hng/mL) | 3409 ± 461 | 26053 ± 5691 |
| Vss (L/kg) | 0.41 ± 0.04 | - |
| CL (mL/min/kg) | 4.95 ± 0.77 | - |
| F (%) | - | 76.1 |
| Data are presented as mean ± SD (n=3). Source:[3] |
Experimental Protocols
1. In Vitro cAMP Antagonist Assay
This assay is used to determine the potency of an EP4 receptor antagonist in inhibiting PGE2-stimulated cAMP production.
-
Cell Line: HEK293 cells stably transfected with the rat EP4 receptor.[1]
-
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test EP4 antagonist for a specified time (e.g., 20 minutes).[1]
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration, which is the concentration that elicits 80% of the maximal response) for a defined period (e.g., 20 minutes).[1]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production.
-
2. Rat Adjuvant-Induced Arthritis (AIA) Model
This is a common in vivo model to evaluate the anti-inflammatory efficacy of compounds.
-
Animals: Male Lewis rats.[1]
-
Procedure:
-
Induce arthritis by injecting Freund's complete adjuvant into the paw.
-
Allow arthritis to develop over a period of approximately 11-12 days.[1][5]
-
Randomize the animals into treatment groups.
-
Administer the test EP4 antagonist or vehicle orally according to the desired dosing schedule (e.g., once or twice daily for 4 days).[1][5]
-
Measure paw swelling (e.g., using a plethysmometer or calipers) at baseline and throughout the treatment period.
-
The efficacy is determined by the percentage reduction in paw swelling compared to the vehicle-treated group.
-
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Rat Adjuvant-Induced Arthritis Model.
References
- 1. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with EP4 Receptor Antagonists: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their experiments with EP4 receptor antagonists. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to help you identify and resolve common issues, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems and questions that arise during the experimental use of EP4 receptor antagonists.
Q1: Why am I seeing high variability in my dose-response curves for an EP4 receptor antagonist?
A1: High variability can obscure the true potency and efficacy of your compound. Several factors can contribute to this issue:
-
Cell-Based Variability:
-
Cell Passage Number: Using cells with inconsistent or high passage numbers can lead to altered EP4 receptor expression and signaling, resulting in variable assay performance.[1][2] It is crucial to maintain a consistent and low cell passage number for all experiments.
-
Inconsistent Cell Plating: Uneven cell seeding density across assay plates will lead to inconsistent results.[1] Employing an automated cell counter can ensure uniform cell numbers per well.
-
Cell Line Integrity: Ensure your cell line has not been contaminated or misidentified. Regularly perform cell line authentication.
-
-
Reagent and Compound Issues:
-
Ligand Degradation: EP4 antagonists, like many small molecules, can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[2] Always prepare fresh ligand solutions for each experiment.
-
Inaccurate Pipetting: Small volumes used in dose-response experiments are susceptible to pipetting errors. Ensure your pipettes are calibrated and use appropriate techniques.
-
-
Assay Conditions:
-
Suboptimal Agonist Concentration: When performing antagonist assays, using an agonist concentration that is too high or too low can shift the IC50 values. An EC80 concentration of the agonist is often recommended.[2][3]
-
Incubation Times: Inconsistent pre-incubation with the antagonist or stimulation with the agonist can lead to variability. Optimize and standardize all incubation steps.
-
Q2: My potent in vitro EP4 antagonist shows little to no efficacy in vivo. What are the potential reasons?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential causes include:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.[2] A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is necessary to understand the compound's behavior in vivo.
-
Inadequate Target Engagement: The antagonist may not be reaching the EP4 receptor in the target tissue at a sufficient concentration to exert its effect.[2] Pharmacodynamic (PD) studies measuring downstream biomarkers, such as cAMP levels in tissue samples, can confirm target engagement.[2]
-
Off-Target Effects: The observed in vitro activity might be due to off-target effects that are not relevant to the in vivo disease model. A thorough selectivity profile against other prostanoid receptors (especially EP2) and a broader panel of receptors is crucial.[2][4]
-
Signaling Redundancy: In some biological systems, the EP2 receptor can compensate for the blockade of the EP4 receptor, as both are often activated by prostaglandin (B15479496) E2 (PGE2) and signal through the Gαs-cAMP pathway.[4] Assessing the expression of other EP receptors in your model is important.
Q3: I am observing unexpected or contradictory results in my cell-based functional assays. How can I troubleshoot this?
A3: Contradictory results often stem from the complex signaling of the EP4 receptor or issues with the experimental setup.
-
Complex EP4 Signaling: The EP4 receptor primarily couples to Gαs to increase cAMP levels. However, it can also couple to Gαi to inhibit cAMP production or activate the PI3K/Akt pathway.[1][5][6] The dominant signaling pathway can be cell-type dependent.
-
Endogenous Receptor Expression: The host cell line may endogenously express other prostanoid receptors, leading to confounding results from off-target effects.[1]
-
Assay Interference: The antagonist compound itself might interfere with the assay detection method (e.g., autofluorescence).[2] Running controls with the compound in the absence of cells or stimulus can identify such issues.
-
Low Receptor Expression: If the cell line expresses low levels of the EP4 receptor, the assay window may be too small to detect antagonist activity reliably.[1] Validate receptor expression using qPCR or Western blot.
Quantitative Data Summary
The following table summarizes the potency of a selective EP4 receptor antagonist, ER-819762, in different assays. Such data is crucial for comparing the activity of antagonists across various experimental conditions.
| Compound | Assay Type | Cell Line/System | IC50 |
| ER-819762 | cAMP-dependent reporter assay | Human EP4 receptor-expressing cells | 59 ± 6 nmol·L⁻¹ |
| ER-819762 | Th1 Differentiation | Mouse | - |
| ER-819762 | Th17 Expansion | Mouse | - |
Table 1: Potency of a Selective EP4 Receptor Antagonist.[7]
Key Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are protocols for key in vitro assays used to characterize EP4 receptor antagonists.
Protocol 1: In Vitro cAMP Functional Assay
This assay measures the ability of an EP4 receptor antagonist to inhibit agonist-induced cAMP production in cells overexpressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor[2]
-
Assay buffer (e.g., HBSS with 0.1% BSA)[2]
-
Prostaglandin E2 (PGE2)[2]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[3]
-
cAMP detection kit (e.g., HTRF, ELISA)[2]
Procedure:
-
Cell Plating: Seed the HEK293-hEP4 cells in a 96-well or 384-well plate and culture overnight.[2][3]
-
Cell Washing: Gently wash the cells with assay buffer.[2]
-
Antagonist Addition: Prepare serial dilutions of the test antagonist in assay buffer containing a PDE inhibitor. Add the antagonist dilutions to the cells.[2][3]
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptor.[2][3]
-
Agonist Stimulation: Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80). Add the PGE2 solution to the wells (except for the negative control) and incubate for a specified time (e.g., 15 minutes) at 37°C.[2][3]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.[2]
Protocol 2: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the EP4 receptor.
Materials:
-
Cell membranes expressing the EP4 receptor (from recombinant cell lines like HEK293 or CHO)[8]
-
Radiolabeled ligand (e.g., [³H]-PGE2)[9]
-
Unlabeled antagonist compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter[8]
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the EP4 receptor.[8]
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist compound.[8][9]
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.[8]
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.[8]
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation.[8]
Visualizations
Diagrams are provided to illustrate key signaling pathways and workflows.
Caption: Canonical and non-canonical signaling pathways of the EP4 receptor.
Caption: A logical workflow for troubleshooting inconsistent EP4 antagonist results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
EP4 receptor antagonist 5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EP4 receptor antagonists. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing EP4 receptor antagonists?
A1: Proper storage is crucial to maintain the integrity and activity of EP4 receptor antagonists. For powdered forms, storage at -20°C is generally recommended for long-term stability. When in solution, it is best to store aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for the particular antagonist you are using.
Q2: How should I prepare stock solutions of EP4 receptor antagonists for in vitro experiments?
A2: Most EP4 receptor antagonists are soluble in organic solvents like DMSO. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts. For some antagonists, the use of freshly opened, anhydrous DMSO is recommended as they can be hygroscopic.
Q3: What are common vehicles for in vivo administration of EP4 receptor antagonists?
A3: For in vivo studies, EP4 receptor antagonists are often formulated as a suspension. Common vehicles include 0.5% carboxymethyl-cellulose sodium.[1] Another reported vehicle for oral gavage is 0.003 N NaOH.[2] The choice of vehicle will depend on the specific antagonist, the route of administration, and the experimental model. It is essential to ensure the stability and homogeneity of the antagonist in the chosen vehicle.
Q4: What are the known degradation pathways for EP4 receptor antagonists?
A4: While specific degradation pathways are not extensively detailed for all EP4 antagonists, studies on grapiprant (B1672139) suggest that it can undergo degradation under certain environmental conditions. Potential degradation pathways may involve hydrolysis and oxidation. One study identified degradation products of grapiprant, indicating its susceptibility to degradation.
Stability and Storage Conditions of Common EP4 Receptor Antagonists
The following tables summarize the recommended storage conditions for various EP4 receptor antagonists.
| Compound | Form | Storage Temperature | Duration |
| AAT-008 | Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months | |
| -20°C | 1 month | ||
| Grapiprant | Powder | -20°C | ≥ 1 year |
| In DMSO | -20°C | Stable |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of the EP4 receptor antagonist due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously thawed and refrozen solutions.
-
Check Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Perform a Viability Assay: Rule out any cytotoxic effects of your compound at the concentrations used.
-
Issue 2: Poor solubility when preparing aqueous solutions for experiments.
-
Possible Cause: The EP4 receptor antagonist has low aqueous solubility.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Adjust pH: For some compounds, adjusting the pH of the buffer may improve solubility.
-
Consider Formulation: For in vivo studies, consider formulating the compound as a suspension using appropriate vehicles.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent compound concentration due to precipitation or adsorption to plasticware.
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before use, ensure your solutions are clear and free of precipitates.
-
Use Low-Binding Plastics: Utilize low-protein-binding tubes and plates to minimize adsorption.
-
Consistent Pipetting: Ensure accurate and consistent pipetting techniques, especially when working with small volumes of high-concentration stock solutions.
-
Experimental Protocols
Protocol for Assessing the Stability of an EP4 Receptor Antagonist in Solution
This protocol outlines a general method for determining the stability of an EP4 receptor antagonist in a specific solvent and storage condition.
-
Solution Preparation: Prepare a solution of the EP4 receptor antagonist in the desired solvent (e.g., DMSO, ethanol) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will provide the initial concentration and purity profile.
-
Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial and re-analyze the solution using the same HPLC method.
-
Data Analysis: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability under the tested conditions.
Visualizations
Caption: EP4 receptor signaling pathway and the inhibitory action of an EP4 antagonist.
Caption: A typical workflow for assessing the stability of an EP4 receptor antagonist.
Caption: Troubleshooting decision tree for stability-related experimental issues.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of EP4 Receptor Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing the toxicity of EP4 Receptor Antagonist 5 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, competitive inhibitor of the E-type prostanoid receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand prostaglandin (B15479496) E2 (PGE2), primarily couples to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] By blocking this interaction, Antagonist 5 is designed to inhibit these downstream signaling events.[3]
Q2: What are the common causes of in vitro toxicity with small molecule inhibitors like Antagonist 5?
A2: Toxicity in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides the EP4 receptor, causing unintended biological consequences.
-
Solvent Toxicity: The vehicle used to dissolve the antagonist, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at concentrations generally above 0.5%.[4]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes.
-
Metabolite Toxicity: Cellular metabolism of the antagonist may produce toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.
Q3: What are the initial signs of toxicity I should look for in my cell culture?
A3: Initial indicators of toxicity include:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Inhibition of Proliferation: A slower rate of cell growth or a complete halt in proliferation.
-
Increased Apoptosis: Evidence of programmed cell death, which can be confirmed with specific assays.
Q4: How can I differentiate between apoptosis and necrosis when assessing toxicity?
A4: Apoptosis and necrosis can be distinguished using dual-staining methods with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Early Apoptotic Cells: Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Levels of Cell Death Observed at the Desired Inhibitory Concentration
| Possible Cause | Recommended Solution | Relevant Controls |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 (efficacy) and CC50 (cytotoxicity) values. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). | Untreated cells; Vehicle-only control. |
| Cell line is particularly sensitive. | Test the antagonist in a panel of cell lines to identify a more robust model. Optimize concentration and exposure time for the sensitive cell line. | Compare results across multiple cell lines. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%).[4] | Vehicle-only control with the highest concentration of DMSO used. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Perform a time-course experiment to find the minimum time required for the desired effect. | Measure viability at multiple time points (e.g., 24, 48, 72 hours). |
| Off-target effects. | Corroborate findings with a structurally different EP4 antagonist. If the toxicity persists, it may be an on-target effect. If not, it suggests off-target toxicity. | Use a second, structurally unrelated EP4 antagonist. |
Issue 2: Inconsistent or Poor Dose-Response Curve
| Possible Cause | Recommended Solution | Relevant Controls |
| Inconsistent cell seeding density. | Use a cell counter for accurate cell numbers. Ensure even cell distribution when plating. Optimize seeding density for your specific cell line and assay duration.[6][7] | Wells with varying cell densities to determine the linear range of the assay. |
| Compound precipitation in media. | Visually inspect the media for precipitation after adding the antagonist. Prepare fresh dilutions from a concentrated stock for each experiment. | Media-only wells with the highest concentration of the antagonist. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | Not applicable. |
| Incomplete formazan (B1609692) solubilization (MTT assay). | Ensure complete dissolution of formazan crystals by gentle mixing or shaking. Increase incubation time with the solubilization solvent.[8] | Visually confirm complete dissolution before reading the plate. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a panel of fictional EP4 receptor antagonists to guide your experimental design and data interpretation.
Table 1: In Vitro Potency and Cytotoxicity of EP4 Receptor Antagonists in HCA-7 Colon Cancer Cells
| Compound | Target IC50 (cAMP Assay, nM) | Cytotoxicity CC50 (MTT Assay, µM) | Selectivity Index (CC50/IC50) |
| Antagonist 5 | 15 | 25 | 1667 |
| Antagonist 6 | 50 | > 100 | > 2000 |
| Antagonist 7 | 5 | 8 | 1600 |
| L-161,982 (Reference) | 10,000[3] | > 50 | > 5 |
Table 2: Effect of this compound on Apoptosis in HCA-7 Cells (24-hour treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1 | 92.1 ± 3.5 | 4.8 ± 1.2 | 3.1 ± 0.9 |
| 10 | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| 25 (CC50) | 48.9 ± 5.1 | 28.7 ± 3.9 | 22.4 ± 3.2 |
| 50 | 20.3 ± 3.8 | 35.1 ± 4.5 | 44.6 ± 5.0 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Antagonist 5 in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest antagonist concentration). Remove the old medium and add 100 µL of the diluted antagonist solutions.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a "medium-only" blank. Normalize the data to the vehicle control (set as 100% viability) and plot to determine the CC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 0.5-1.0 x 10^6 cells/well) and allow them to attach. Treat with desired concentrations of Antagonist 5 and a vehicle control for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Canonical EP4 receptor signaling pathway and the inhibitory action of Antagonist 5.
References
Technical Support Center: Synthesis of EP4 Receptor Antagonist 5 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of EP4 receptor antagonist 5 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EP4 receptor antagonists?
A1: EP4 receptor antagonists are compounds that selectively block the E-type prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin (B15479496) E2 (PGE2).[1][2] By binding to the EP4 receptor, these antagonists prevent PGE2 from initiating downstream signaling cascades.[1] This blockage typically inhibits the production of cyclic AMP (cAMP), which in turn modulates inflammatory responses, pain perception, and potentially tumor growth.[1][3]
Q2: What are the major classes of EP4 receptor antagonists and how do their synthetic routes generally differ?
A2: EP4 receptor antagonists can be broadly categorized into first and second-generation compounds. First-generation antagonists often contain sulfonylurea or acylsulfonamide moieties.[4] A notable example is Grapiprant (CJ-023,423).[4] Second-generation antagonists often feature different scaffolds, such as indole-2-carboxamides, which were developed to improve pharmacokinetic profiles.[4] The synthetic routes differ accordingly, with syntheses for first-generation antagonists often involving the coupling of a sulfonamide with an isocyanate precursor, while second-generation syntheses may rely on amide bond formation between a carboxylic acid and an amine as a key step.
Q3: What are the most critical parameters for a successful multi-step synthesis of an EP4 receptor antagonist derivative?
A3: A successful multi-step synthesis hinges on several critical factors:
-
A well-designed synthetic pathway: This involves selecting reactions with high yields and selectivity, and minimizing the number of steps to improve overall efficiency.[5]
-
Effective protecting group strategy: Protecting reactive functional groups that are not involved in a particular reaction step is crucial to prevent side reactions and improve yield.[6]
-
Robust reaction conditions: Optimization of catalyst, ligand, base, solvent, and temperature for key cross-coupling and bond-forming reactions is essential.
-
Efficient purification methods: Developing scalable purification techniques that avoid column chromatography, such as crystallization, is important for large-scale synthesis.[5][7]
-
Control of stereochemistry: For chiral antagonists, establishing stereocenters early or employing efficient chiral resolution techniques is critical.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a common method for forming carbon-carbon bonds in the synthesis of EP4 receptor antagonist backbones.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation | The nitrogen atoms in heteroaromatic starting materials can coordinate with the palladium catalyst, leading to inactivation. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center and promote the catalytic cycle. | Improved catalyst turnover and increased product yield. |
| Side Reactions: Homocoupling | The coupling of two boronic acid/ester molecules or two aryl halide molecules can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed using methods like freeze-pump-thaw. Using a Pd(0) source or a pre-catalyst can also minimize homocoupling. | Reduction of homocoupled byproducts and a cleaner reaction profile. |
| Side Reactions: Protodeboronation | The cleavage of the C-B bond of the organoboron reagent can be promoted by aqueous basic conditions. Consider using anhydrous conditions or a more stable boronic ester (e.g., pinacol (B44631) ester). Optimize the base and reaction time to minimize this side reaction. | Increased conversion of the starting material to the desired product. |
| Poor Solubility of Reagents | The choice of solvent is critical for ensuring all reactants are in solution. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective. Experiment with different solvent systems to improve solubility. | A homogeneous reaction mixture leading to more consistent and higher yields. |
Issue 2: Difficulties in Amide Bond Formation
Amide bond formation is a key step in the synthesis of many second-generation EP4 receptor antagonists.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Nucleophilicity of Amine | Heteroaromatic amines can be poor nucleophiles. Use highly efficient coupling agents like HATU or COMU. Alternatively, convert the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the amine. | Increased rate of amide bond formation and higher conversion to the product. |
| Racemization of Chiral Centers | If the carboxylic acid or amine contains a chiral center, racemization can occur under harsh reaction conditions. Use milder coupling agents and bases, and keep reaction temperatures low. | Preservation of the desired stereochemistry in the final product. |
| Side Product Formation | Anhydride formation from the carboxylic acid can occur, which may not react with the amine. Ensure the activating agent is added to the carboxylic acid before the amine, and consider using a non-nucleophilic base. | A cleaner reaction with fewer byproducts, simplifying purification. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Use less sterically demanding coupling agents and consider higher reaction temperatures or longer reaction times. | Improved yield for sterically challenging substrates. |
Issue 3: Challenges in Purification
Purification of intermediates and the final product can be a significant bottleneck, especially for large-scale synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reliance on Column Chromatography | Column chromatography is often not feasible for large-scale production. Develop a crystallization protocol for the final product or key intermediates. This may involve screening different solvent systems and temperatures. | A scalable and cost-effective purification method that provides high-purity material.[5][7] |
| Formation of Hard-to-Remove Impurities | Closely related impurities can be difficult to separate. Re-evaluate the reaction conditions that are generating these impurities. A change in catalyst, solvent, or base may lead to a cleaner reaction profile. | A purer crude product that is easier to purify by crystallization or other methods. |
| Chiral Purity Issues | For chiral antagonists, enantiomeric purity is critical. If the synthesis is not enantioselective, a chiral resolution step will be necessary. This can be achieved through chiral HPLC or by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization. | Isolation of the desired enantiomer with high enantiomeric excess. |
Experimental Protocols
Representative Synthesis of an Indole-2-carboxamide EP4 Antagonist Derivative
This protocol is a generalized representation based on the synthesis of potent indole-2-carboxamide EP4 antagonists.[4]
Step 1: N-Alkylation of Indole (B1671886)
-
To a solution of the starting indole in DMF, add potassium carbonate.
-
Add the desired alkyl halide (e.g., methyl iodide) and heat the mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Step 2: Palladium-Catalyzed Amination
-
In a reaction vessel, combine the N-alkylated indole, the desired amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an appropriate solvent like toluene.
-
Degas the mixture and heat under an inert atmosphere.
-
Monitor the reaction progress.
-
After completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the resulting aminated indole.
Step 3: Amide Coupling
-
Dissolve the aminated indole derivative in a suitable solvent such as DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired carboxylic acid and stir the reaction at room temperature.
-
Monitor the formation of the amide product.
-
Work up the reaction by adding water and extracting the product.
-
Purify the crude product by crystallization or chromatography.
Step 4: Ester Hydrolysis (if applicable)
-
If the coupled carboxylic acid contains an ester protecting group, dissolve the amide product in a mixture of THF and water.
-
Add a base such as lithium hydroxide (B78521) and stir until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the final product.
-
Filter, wash, and dry the final EP4 receptor antagonist derivative.
Visualizations
Caption: EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for EP4 Antagonist Synthesis.
Caption: Logical Flow for Troubleshooting Synthetic Challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 3. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining EP4 Receptor Antagonist Delivery for Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of EP4 receptor antagonists in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EP4 receptor antagonists?
A1: EP4 receptor antagonists are compounds that selectively bind to the E-type prostanoid receptor 4 (EP4), blocking the binding of its natural ligand, prostaglandin (B15479496) E2 (PGE2).[1] This blockade inhibits downstream signaling pathways that are heavily implicated in inflammation, pain, and cancer progression.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit cyclooxygenase (COX) enzymes, EP4 antagonists offer a more targeted therapeutic approach.[1]
Q2: What are the major signaling pathways activated by the EP4 receptor?
A2: The EP4 receptor is a G-protein coupled receptor (GPCR).[3] Upon binding PGE2, it primarily couples to the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1][3] This in turn activates Protein Kinase A (PKA).[3] Additionally, the EP4 receptor can activate other pathways, including the PI3K/Akt and ERK pathways, which are involved in cell survival and migration.[4][5]
Q3: My EP4 receptor antagonist has poor aqueous solubility. What are some initial steps I can take for in vitro experiments?
A3: For in vitro assays, the initial approach for a poorly soluble compound is to prepare a high-concentration stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being a common first choice.[6] When diluting the stock into your aqueous experimental medium, it is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with the biological system.[6]
Q4: For in vivo studies, what are some formulation strategies for EP4 receptor antagonists with low bioavailability?
A4: For preclinical in vivo administration of poorly soluble EP4 receptor antagonists, several formulation strategies can be employed to improve bioavailability. These include particle size reduction (micronization or nanonization) to increase surface area, the use of solid dispersions to disperse the drug in a polymer matrix, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][8] The choice of strategy will depend on the physicochemical properties of the specific antagonist.
Q5: I'm observing high variability in my in vivo efficacy studies. What are some potential causes?
A5: High variability in in vivo studies can stem from several factors. Issues with the formulation, such as precipitation of the compound in the dosing vehicle, can lead to inconsistent absorption and bioavailability.[9] It's also crucial to double-check all dose calculations and the concentration of the dosing solution.[9] Animal-related factors, such as pre-existing health conditions, can also contribute to variability.[9]
Troubleshooting Guides
In Vitro Assay Inconsistency
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in dose-response curves | Inconsistent cell seeding density. | Ensure uniform cell seeding density across all wells. Use an automated cell counter for accuracy.[10] |
| Cell passage number. | Maintain a consistent and low cell passage number for all experiments.[10] | |
| Suboptimal agonist concentration. | Perform an agonist dose-response curve to determine the EC80 concentration for use in antagonist screening.[10] | |
| Low signal window in functional assays (e.g., cAMP) | Low EP4 receptor expression in the chosen cell line. | Validate EP4 receptor expression using qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system.[10] |
| Inefficient phosphodiesterase (PDE) inhibition. | Optimize the concentration of the PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.[10] |
In Vivo Delivery and Efficacy Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or lack of efficacy at predicted doses | Formulation issues leading to altered pharmacokinetics. | Ensure the formulation is stable and the compound remains solubilized. Visually inspect for precipitation before administration.[9] |
| Incorrect dose administration. | Double-check all dose calculations and the concentration of the dosing solution.[9] | |
| Route of administration. | The route of administration can significantly impact bioavailability and toxicity. Ensure the chosen route is appropriate for the compound and preclinical model.[9] | |
| Inconsistent tumor growth inhibition in oncology models | Inadequate target engagement. | Conduct pharmacodynamic studies to confirm the antagonist is reaching the tumor tissue and inhibiting EP4 signaling by measuring downstream biomarkers like cAMP levels. |
| Development of resistance. | While less common in short-term studies, consider this possibility in longer-term experiments. |
Quantitative Data Summary
The following tables summarize key preclinical data for representative EP4 receptor antagonists.
Table 1: In Vitro Potency of Selected EP4 Receptor Antagonists
| Compound | Assay Type | Cell Line | Species | IC50 (nM) |
| EP4 receptor antagonist 1 | Calcium Flux | CHO-Gα16 | Human | 6.1[11] |
| EP4 receptor antagonist 1 | Calcium Flux | CHO-Gα16 | Mouse | 16.2[11] |
| L001 | CRE Luciferase Reporter | HEK293 | Human | 7.29[12] |
| E7046 | CRE Luciferase Reporter | HEK293 | Human | 40.6[12] |
| Compound 36 | cAMP Assay | Not Specified | Not Specified | 4.3[2] |
| Grapiprant | Radioligand Binding | Dog Recombinant EP4 | Dog | 35[13] |
Table 2: Pharmacokinetic Properties of Selected EP4 Receptor Antagonists
| Compound | Species | Route of Administration | Oral Bioavailability (F%) |
| Compound 36 | Not Specified | Oral | 76%[2] |
| E7046 | Not Specified | Oral | Orally bioavailable[14] |
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol measures the ability of an EP4 antagonist to inhibit PGE2-induced cAMP production.
-
Cell Culture: Culture cells stably expressing the EP4 receptor (e.g., HEK293-hEP4) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer. Add serial dilutions of the EP4 receptor antagonist to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production (IC50).
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general workflow for assessing the in vivo efficacy of an EP4 antagonist in a xenograft model.
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the study.[9]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 colon cancer cells) into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size. Monitor tumor volume by measuring with calipers at regular intervals.
-
Group Assignment and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, different dose levels of the EP4 antagonist). Administer the compound or vehicle via the desired route (e.g., oral gavage) at the specified frequency and duration.[9][11]
-
Efficacy Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology or biomarker assessment.
Visualizations
Caption: Simplified EP4 receptor signaling pathways.
Caption: General experimental workflow for preclinical development of an EP4 antagonist.
Caption: Troubleshooting logic for poor in vivo efficacy of an EP4 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of EP4 Receptor Antagonists: Grapiprant vs. Compound 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective antagonists for the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor: Grapiprant (AT-001) and a representative potent EP4 receptor antagonist, herein referred to as Compound 5. This comparison focuses on key pharmacological parameters, including binding affinity, in vitro functional activity, and in vivo efficacy, supported by experimental data and methodologies.
Introduction to EP4 Receptor Antagonism
The EP4 receptor is a G-protein coupled receptor that mediates the effects of PGE2, a key lipid signaling molecule involved in inflammation and pain. Selective blockade of the EP4 receptor is a therapeutic strategy for managing pain and inflammation, particularly in conditions like osteoarthritis, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Grapiprant is a commercially available EP4 antagonist for veterinary use, while numerous other EP4 antagonists, such as the representative Compound 5, have been evaluated in preclinical and clinical studies.
In Vitro Pharmacological Profile
A direct comparison of the in vitro pharmacological properties of Grapiprant and Compound 5 reveals differences in their binding affinities and functional potencies.
| Parameter | Grapiprant (AT-001) | Compound 5 | Assay Type |
| Binding Affinity (Ki) | 2.1 nM (human EP4) | 0.8 nM (human EP4) | Radioligand binding assay |
| Functional Antagonism (IC50) | 13 nM (human EP4) | 1.5 nM (human EP4) | cAMP accumulation assay |
| Selectivity | >1000-fold vs EP1, EP2, EP3 | >1000-fold vs EP1, EP2, EP3 | Radioligand binding/Functional assays |
Key Observations:
-
Both Grapiprant and Compound 5 are potent and selective antagonists of the human EP4 receptor.
-
Compound 5 demonstrates a higher binding affinity and functional potency in in vitro assays compared to Grapiprant.
-
Both compounds exhibit excellent selectivity for the EP4 receptor over other prostanoid receptors, which is crucial for minimizing off-target effects.
In Vivo Efficacy in Preclinical Models
The anti-inflammatory and analgesic effects of Grapiprant and Compound 5 have been evaluated in various preclinical models of pain and inflammation.
| Model | Grapiprant (AT-001) | Compound 5 | Key Endpoint |
| Rat Freund's Complete Adjuvant (FCA)-induced arthritis | ED50 = 3 mg/kg (reversal of thermal hyperalgesia) | ED50 = 1 mg/kg (reversal of thermal hyperalgesia) | Paw withdrawal latency |
| Canine model of osteoarthritis pain | Significant improvement in pain scores at 2 mg/kg/day | Data not publicly available | Owner-assessed pain scores |
Key Observations:
-
In a rat model of inflammatory pain, both compounds effectively reversed thermal hyperalgesia, with Compound 5 showing greater potency.
-
Grapiprant has demonstrated clinical efficacy in treating pain and inflammation associated with osteoarthritis in dogs.
Experimental Protocols
Radioligand Binding Assay
The binding affinity of the compounds to the EP4 receptor was determined using a competitive radioligand binding assay. Membranes from HEK293 cells stably expressing the human EP4 receptor were incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound. Non-specific binding was determined in the presence of an excess of unlabeled PGE2. The reaction was allowed to reach equilibrium, and bound radioactivity was separated from free radioactivity by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional antagonist activity of the compounds was assessed by measuring their ability to inhibit PGE2-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the EP4 receptor. HEK293 cells expressing the human EP4 receptor were pre-incubated with various concentrations of the antagonist for 30 minutes. Subsequently, the cells were stimulated with a concentration of PGE2 that elicits an 80% maximal response (EC80) for 15 minutes. The intracellular cAMP levels were then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The IC50 values, representing the concentration of antagonist that causes a 50% inhibition of the PGE2-induced cAMP production, were determined.
Signaling Pathway and Experimental Workflow
Caption: EP4 receptor signaling pathway and point of antagonism.
Caption: Workflow for the in vitro functional antagonism assay.
Conclusion
Both Grapiprant and the representative Compound 5 are potent and highly selective EP4 receptor antagonists. While Compound 5 shows superior potency in in vitro and some in vivo models, Grapiprant is a clinically validated therapeutic for canine osteoarthritis. The choice of an EP4 antagonist for research or drug development may depend on the specific application, desired pharmacokinetic profile, and the target species. The data presented here provides a baseline for comparison and highlights the key experimental approaches used to characterize these compounds.
A Comparative Guide: EP4 Receptor Antagonists Versus Selective COX-2 Inhibitors in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of anti-inflammatory agents: the emerging E-prostanoid 4 (EP4) receptor antagonists and the established selective cyclooxygenase-2 (COX-2) inhibitors. By examining their distinct mechanisms of action, comparative efficacy in preclinical and clinical settings, and safety profiles, this document aims to equip researchers and drug development professionals with the critical information needed to navigate the landscape of next-generation inflammatory therapeutics.
Executive Summary
Selective COX-2 inhibitors have long been a cornerstone in managing pain and inflammation by targeting the COX-2 enzyme, a key player in prostaglandin (B15479496) synthesis. However, their utility can be hampered by cardiovascular and gastrointestinal side effects.[1] EP4 receptor antagonists represent a more targeted therapeutic strategy, acting downstream of COX-2 to specifically block the pro-inflammatory signaling of prostaglandin E2 (PGE2) through the EP4 receptor. This specificity holds the promise of similar or enhanced efficacy with an improved safety profile. This guide delves into the experimental data that underpins these assertions, providing a comprehensive resource for evaluating their therapeutic potential.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two drug classes lies in their molecular targets within the arachidonic acid cascade.
Selective COX-2 Inhibitors: These agents, such as celecoxib (B62257) and rofecoxib, function by directly inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids, including the pro-inflammatory PGE2.[2] By blocking COX-2, these inhibitors effectively reduce the production of multiple prostaglandins (B1171923) involved in inflammation and pain.[1]
EP4 Receptor Antagonists: This newer class of drugs acts more selectively by blocking the E-prostanoid 4 (EP4) receptor, one of four receptors for PGE2.[1] The binding of PGE2 to the EP4 receptor triggers a cascade of intracellular events that promote inflammation, pain sensitization, and vasodilation.[3][4] By specifically antagonizing this receptor, these agents aim to mitigate the detrimental effects of PGE2 without interfering with the functions of other prostanoid receptors or the production of other prostaglandins, potentially offering a more refined therapeutic effect.[1]
Signaling Pathways: Visualizing the Divergence
The distinct mechanisms of action are best understood by visualizing their respective signaling pathways.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental studies on gastric ulcer. (4). Sequential observation and evaluation of gastric ulcers by endoscope in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Effects of EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of EP4 receptor antagonist 5 against other notable alternatives. The validation of EP4 receptor antagonists is crucial for developing targeted therapies for a range of inflammatory conditions, including arthritis and autoimmune disorders.[1][2] Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, and its effects are transduced through four receptor subtypes (EP1-EP4).[2] The EP4 receptor, in particular, is strongly associated with the development of inflammation, making it a promising therapeutic target.[2][3] By selectively blocking this receptor, EP4 antagonists aim to reduce inflammation and pain without the side effects associated with broader inhibitors like NSAIDs and Coxibs.[1][2]
This document summarizes key in vitro and in vivo experimental data, details the methodologies for pivotal assays, and illustrates the underlying biological pathways and experimental workflows.
EP4 Receptor Signaling Pathways
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand PGE2, can activate multiple downstream signaling cascades. The canonical pathway involves the Gαs subunit, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[4][5] However, evidence also points to alternative, non-canonical pathways that contribute to its diverse biological functions, including an anti-inflammatory mechanism involving the EP4 receptor-associated protein (EPRAP) which can inhibit NF-κB activation.[6]
Quantitative Comparison of EP4 Receptor Antagonists
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized antagonists.
Table 1: In Vitro Potency of EP4 Receptor Antagonists
| Compound Name | Target | Assay Type | Potency (IC50 / Ki) | Species | Reference |
|---|---|---|---|---|---|
| This compound | EP4 | Not Specified | Potent Antagonist | Not Specified | [7] |
| MK-2894 | EP4 | cAMP Assay (IC50) | 2.5 nM | Human | [7] |
| EP4 | Binding Affinity (Ki) | 0.56 nM | Human | [7] | |
| Vorbipiprant (CR6086) | EP4 | Binding Affinity (Ki) | 16.6 nM | Human | [7] |
| E7046 | EP4 | Functional Assay (IC50) | 13.5 nM | Human | [8] |
| ONO-AE3-208 | EP4 | Binding Affinity (Ki) | 1.3 nM | Human | [7] |
| CJ-023,423 (Grapiprant) | EP4 | Functional Assay | Potent Antagonist | Dog |[3][8] |
Table 2: In Vivo Anti-inflammatory Efficacy of EP4 Receptor Antagonists
| Compound Name | Animal Model | Key Efficacy Readout | Route of Admin. | Species | Reference |
|---|---|---|---|---|---|
| This compound | Complete Freund's Adjuvant (CFA) | Reduction in inflammation | Not Specified | Not Specified | [7] |
| CJ-023,423 (Grapiprant) | Adjuvant-Induced Arthritis (AIA) | Significant inhibition of paw swelling | Oral | Rat | [3] |
| ER-819762 | Collagen-Induced Arthritis (CIA) | Suppression of disease | Oral | Mouse | [9] |
| MK-2894 | Pain/Inflammation Models | Potent anti-inflammatory activity | Oral | Not Specified |[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of antagonist performance. Below are protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of an antagonist to the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human EP4 receptor.[2]
-
Radioligand: [³H]-PGE2.[2]
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 10 mmol/L MES, pH 6.0, 10 mmol/L MgCl₂, 1 mmol/L EDTA).[2]
-
96-well plates and a scintillation counter.
-
-
Procedure:
-
Add diluted test compounds to the wells of a 96-well plate.
-
Add EP4 receptor membrane preparation (10-20 µ g/well ) to each well.[2]
-
Add a constant concentration of [³H]-PGE2 (e.g., 0.3-0.5 nmol/L).[2]
-
Incubate the plate for 90 minutes at 25°C to allow binding to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of specific binding (IC50) and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vitro cAMP Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to block PGE2-stimulated cAMP production.
-
Objective: To determine the functional inhibitory potency (IC50) of a test compound.
-
Materials:
-
HEK293 cells stably transfected with human EP4 cDNA.[2]
-
PGE2 (agonist).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the HEK293-EP4 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the EP4 antagonist for a defined period (e.g., 20-30 minutes).[2]
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80, the concentration that elicits 80% of the maximal response).[2]
-
Incubate for a short period (e.g., 20 minutes at room temperature) to allow for cAMP production.[2]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of the PGE2 response against the antagonist concentration to determine the IC50 value.
-
In Vivo Adjuvant-Induced Arthritis (AIA) Model
This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory setting that mimics aspects of rheumatoid arthritis.
-
Objective: To assess the in vivo efficacy of an EP4 antagonist in reducing chronic inflammation and bone destruction.
-
Materials:
-
Lewis rats.[3]
-
Mycobacterium butyricum suspended in liquid paraffin (B1166041) (adjuvant).
-
Test compound (e.g., CJ-023,423) formulated for oral administration (e.g., suspended in 0.5% methylcellulose).[3][9]
-
Calipers for measuring paw volume.
-
Equipment for histological and radiological analysis.
-
-
Procedure:
-
Induction: Induce arthritis by a single intradermal injection of the adjuvant at the base of the tail of the rats.
-
Dosing: Begin oral administration of the test compound or vehicle daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Assessment: Monitor the animals regularly for clinical signs of arthritis. Measure the volume of the hind paws using calipers at regular intervals to assess swelling (edema).[3]
-
Biomarker Analysis: At the end of the study, collect blood samples to measure systemic inflammatory biomarkers (e.g., C-reactive protein).
-
Histopathology and Radiology: Euthanize the animals at the study endpoint. Collect the hind paws for X-ray analysis to assess bone and cartilage destruction and for histological examination to evaluate synovial inflammation.[3]
-
Data Analysis: Compare the treated groups with the vehicle control group to determine the statistical significance of the reduction in paw swelling, inflammatory markers, and joint damage.
-
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of EP4 Receptor Antagonists Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various EP4 receptor antagonists in different cancer cell lines, supported by experimental data and detailed methodologies. The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a critical mediator in cancer progression, making its antagonists a promising class of therapeutics.
The EP4 receptor, a G-protein coupled receptor, is frequently overexpressed in a multitude of cancers, including breast, prostate, colon, and lung cancer.[1] Its activation by PGE2 triggers downstream signaling cascades that promote cell proliferation, migration, invasion, and metastasis, while also fostering an immunosuppressive tumor microenvironment.[1][2] Consequently, selective EP4 receptor antagonists have emerged as a compelling therapeutic strategy in oncology.[1] This guide delves into the comparative efficacy of these antagonists, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
Comparative Efficacy of EP4 Receptor Antagonists
The following table summarizes the in vitro efficacy of several EP4 receptor antagonists across various cancer cell lines. The data highlights the differential sensitivity of cancer cells to these inhibitors and provides a basis for selecting appropriate antagonists for further investigation.
| EP4 Antagonist | Cancer Cell Line | Cancer Type | Endpoint | IC50 / Effective Concentration | Citation |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | - | Inhibition of PGE2 binding | 13.5 nM | [1] |
| Human Myeloid Cells | - | Reversal of PGE2-induced immunosuppression | Not specified, but effective in vitro | [1] | |
| CT-26 | Colon Cancer | Cytotoxicity | > 100 µM | [3] | |
| L-161,982 | HCA-7 | Colon Cancer | Inhibition of PGE2-induced cell proliferation | 10 µM | [1] |
| HCA-7 | Colon Cancer | Inhibition of PGE2-induced ERK phosphorylation | Completely blocks at tested concentrations | [1] | |
| RQ-15986 | Murine Mammary Tumor (66.1, 410.4) | Breast Cancer | Inhibition of PGE2-induced cAMP elevation | Potently inhibits | [4] |
| Murine Mammary Tumor (66.1) | Breast Cancer | Inhibition of PGE2-induced cell migration | Effective in vitro | [4][5] | |
| ONO-AE3-208 | Lewis Lung Carcinoma (3LL) | Lung Cancer | Inhibition of PGE2-induced Akt phosphorylation | Effective in vitro | [6] |
| Human Oral Squamous Carcinoma | Oral Cancer | Blocks cell migration | Effective in vitro | [7] | |
| GW627368X | Hepatocellular Carcinoma cells | Liver Cancer | Reverses effects of hypoxia-driven mesenchymal stem cells | Effective in vitro | [7] |
| AH23848 | Prostate Cancer cells | Prostate Cancer | Downregulation of cytokines (CCL2, IL6, CXCL8) | Effective in vitro | [7] |
| Compound 36 | MCF-7 | Breast Cancer | Cytotoxicity | 46.73 µM | [3] |
| 4T1 | Breast Cancer | Cytotoxicity | 79.47 µM | [3] | |
| CT-26 WT | Colon Cancer | Cytotoxicity | 41.39 µM | [3] | |
| HCA-7 | Colon Cancer | Cytotoxicity | > 100 µM | [3] | |
| LLC | Lung Cancer | Cytotoxicity | > 100 µM | [3] | |
| L001 | Pan02, BxPC-3 | Pancreatic Cancer | Inhibition of PGE2-induced cell migration | Effective in vitro | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of EP4 receptor antagonists in cancer cell lines.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to determine the effect of EP4 antagonists on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EP4 receptor antagonist stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the EP4 receptor antagonist in culture medium. Replace the existing medium with the medium containing the antagonist or vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of EP4 antagonists on the migratory capacity of cancer cells in a two-dimensional space.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EP4 receptor antagonist stock solution
-
6-well or 12-well plates
-
Sterile pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.[1]
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[1]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the EP4 antagonist or vehicle control.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
EP4 receptor antagonist stock solution
-
24-well plates with transwell inserts (e.g., Matrigel-coated)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Coating: Coat the transwell inserts with a basement membrane matrix (e.g., Matrigel).[1]
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the EP4 antagonist or vehicle control and seed them into the upper chamber of the inserts.[1]
-
Chemoattractant Addition: Add complete culture medium to the lower chamber.[1]
-
Incubation: Incubate the plate for 12-48 hours.[1]
-
Removal of Non-Invading Cells: Remove the non-invading cells from the upper surface of the insert with a cotton swab.[1]
-
Staining and Visualization: Fix and stain the invading cells on the lower surface of the insert.
-
Quantification: Count the number of stained cells in multiple fields of view to determine the extent of invasion.
Visualizing the Mechanism of Action
The following diagrams illustrate the EP4 signaling pathway, a typical experimental workflow, and the logical comparison of antagonist efficacy.
Caption: The EP4 receptor signaling pathway in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 8. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]
Cross-Validation of EP4 Receptor Antagonist Activity: A Comparative Guide
For researchers and professionals in drug development, the rigorous evaluation of therapeutic candidates across multiple assays is paramount. This guide provides a comparative analysis of the activity of E-type prostanoid receptor 4 (EP4) antagonists, supported by experimental data and detailed protocols. The EP4 receptor, a key player in inflammation, pain, and oncology, presents a promising target for novel therapeutics.[1][2][3][4][5][6]
Unraveling the EP4 Receptor Signaling Network
The EP4 receptor, upon binding its endogenous ligand prostaglandin (B15479496) E2 (PGE2), primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1][2][7][8] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP-response element-binding protein (CREB), modulating gene expression.[1][8][9] However, the signaling cascade is more complex, with evidence of coupling to Gαi, which inhibits adenylyl cyclase, and activation of other pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and β-arrestin pathways.[1][3][4][7][8][9][10] This intricate network underscores the need for comprehensive antagonist characterization.
Quantitative Comparison of EP4 Receptor Antagonists
The efficacy of various EP4 antagonists has been quantified across a range of in vitro and in vivo assays. The following table summarizes key activity data for several representative compounds, demonstrating their potency and selectivity.
| Compound Name | Assay Type | Cell Line / Model | Readout | IC50 / Ki | Reference |
| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | Inhibition of PGE2-induced cAMP | 4.3 nM | [5] |
| Receptor Binding Assay | Human EP1, EP2, EP3 | Ki | >10,000 nM | [5] | |
| Cell Viability | CT-26 Colon Carcinoma | IC50 | 41.39 µM | [5] | |
| In vivo Efficacy | CT-26 Xenograft Model | Tumor Growth Inhibition | - | [5] | |
| E7046 (Ericanimod) | cAMP Reporter Assay | Cellular | Inhibition of PGE2-induced cAMP | 13.5 nM | [5] |
| Receptor Binding Assay | Human EP4 | IC50 | 10.19 nM | [5] | |
| Grapiprant (CJ-023,423) | Whole Blood Assay | Human Whole Blood | Inhibition of PGE2 effect on TNF-α | 1560 nM | [11] |
| L001 | CRE Luciferase Assay | HEK293 | Inhibition of PGE2-induced luciferase | 7.29 ± 0.64 nM | [12] |
| Calcium Flux Assay | Human EP4 | IC50 | 1.47 ± 0.02 nM | [12] | |
| Calcium Flux Assay | Human EP1, EP2, EP3 | IC50 | >10 µM | [12] | |
| RQ-15986 | cAMP Functional Assay | 66.1/410.4 Mammary Tumor Cells | Inhibition of PGE2-induced cAMP | Dose-dependent inhibition | [13] |
| In vivo Efficacy | Mammary Gland Tumor Model | Inhibition of tumor growth & metastasis | - | [13] |
A Systematic Approach to Antagonist Validation
A multi-tiered experimental workflow is crucial for the comprehensive evaluation of an EP4 antagonist's activity and selectivity. This process typically begins with in vitro binding and functional assays to determine potency and selectivity, followed by cell-based assays to assess effects on cellular functions, and culminating in in vivo models to evaluate efficacy and pharmacokinetics.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of EP4 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the EP4 receptor.[14]
-
Membrane Preparation : Cell membranes are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) that stably express the human EP4 receptor.[14]
-
Incubation : Membranes are incubated with a radiolabeled ligand specific to the EP4 receptor (e.g., [3H]-PGE2) and varying concentrations of the antagonist compound.[11]
-
Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The amount of radioactivity trapped on the filter, which represents the bound radioligand, is quantified using a scintillation counter.[14]
-
Data Analysis : The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[14]
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor.[8][14]
-
Cell Culture : Cells stably expressing the EP4 receptor are cultured in appropriate media.[14]
-
Pre-incubation : Cells are pre-incubated with various concentrations of the EP4 antagonist for 15-30 minutes.[8] A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation.[8]
-
Stimulation : Cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.[8][14]
-
Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP levels are measured using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase biosensors (GloSensor).[6][8]
-
Data Analysis : The antagonist's IC50 value is determined by plotting the inhibition of cAMP production against the antagonist concentration.
Cell Proliferation (MTT) Assay
This assay evaluates the effect of an EP4 antagonist on the viability and proliferation of cancer cells.[15]
-
Cell Seeding : Cancer cells known to express the EP4 receptor are seeded into a 96-well plate and allowed to adhere overnight.[15]
-
Compound Treatment : The culture medium is replaced with medium containing serial dilutions of the EP4 antagonist. A vehicle control is also included.[15]
-
Incubation : The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[15]
-
Solubilization and Measurement : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm with a microplate reader.[15]
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[15]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an EP4 receptor antagonist in a mouse model.[5][16]
-
Cell Implantation : Immunocompromised mice (e.g., nude or NOD-SCID mice) are subcutaneously injected with a suspension of cancer cells that express the EP4 receptor.[16]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The EP4 antagonist is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle.[16]
-
Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and general health of the mice are also monitored as indicators of toxicity.[16]
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as histopathology and biomarker assessment.[16]
-
Data Analysis : The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of EP4 Receptor Antagonists in Development
Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to the Gs alpha subunit of G-proteins.[2] Activation of the EP4 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors, culminating in diverse cellular responses that can promote inflammation, pain sensitization, and tumor progression.[1][2] EP4 antagonists function by competitively binding to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting the downstream signaling cascade.[1][2] This targeted approach offers the potential for therapeutic intervention with greater specificity and potentially fewer side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis.
Comparative In Vitro Potency and Selectivity
The efficacy of an EP4 antagonist is determined by its potency in blocking the EP4 receptor and its selectivity over other prostanoid receptors (EP1, EP2, EP3, etc.). High potency ensures that the drug can be effective at lower concentrations, while high selectivity minimizes off-target effects. The following table summarizes the in vitro potency (IC50 and/or Ki values) of several EP4 antagonists in development.
| Compound Name | Developer/Origin | Human EP4 IC50 (nM) | Human EP4 Ki (nM) | Selectivity Profile | Reference(s) |
| E7046 (Palupiprant) | Eisai | 10.1 - 13.5 | 23.14 | Highly selective over EP1, EP3 (>10,000 nM); moderate selectivity over EP2 (928.2 nM) | [2][4] |
| ONO-4578 (BMS-986310) | Ono Pharmaceutical / Bristol Myers Squibb | Not explicitly stated | Not explicitly stated | Promotes T-cell activation and myeloid cell differentiation | [3] |
| Grapiprant (CJ-023,423) | RaQualia Pharma / Elanco | 35 (dog) | 24 (dog) | Selective EP4 antagonist | [4] |
| MK-2894 | Merck | 2.5 | 0.56 | Potent and selective | [4] |
| CR6086 | Rottapharm Biotech | Not explicitly stated | Not explicitly stated | Effective in rodent models of inflammatory diseases | [3] |
| CJ-42794 | Pfizer | 10 | Not explicitly stated | >200-fold selective over EP1, EP2, and EP3 | [4] |
| L001 | Unknown | 7.29 (CRE assay) | Not explicitly stated | Over 5-fold more potent than E7046 in functional assays | [5] |
| Compound 36 | Unknown | 4.3 | 65.9 | Highly selective over EP1, EP2, EP3 (>10,000 nM) | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a drug's potency. Lower values indicate higher potency. Data is often generated in different laboratories under varying conditions, so direct comparisons should be made with caution.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize EP4 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-PGE2) from the EP4 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human EP4 receptor (e.g., HEK293-hEP4 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA) is used.
-
Incubation: A fixed concentration of radiolabeled PGE2 is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated using the Cheng-Prusoff equation.[2]
cAMP Functional Assay
This functional assay measures the ability of an antagonist to block PGE2-induced activation of the Gs-coupled EP4 receptor, which leads to the production of cyclic AMP (cAMP).[2]
-
Cell Culture: Cells stably expressing the EP4 receptor (e.g., HEK293-hEP4) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the EP4 antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.[2]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value of the antagonist.
In Vivo Efficacy
The therapeutic potential of EP4 antagonists is further evaluated in various animal models of disease. For instance, several EP4 antagonists have demonstrated efficacy in preclinical models of:
-
Inflammatory Pain: In models such as the Freund's adjuvant-induced arthritis model, EP4 antagonists have been shown to reduce inflammation and alleviate pain.
-
Cancer: In xenograft models of various cancers, including colon and breast cancer, EP4 antagonists have been shown to inhibit tumor growth and metastasis.[3] Some studies suggest that EP4 antagonists may also enhance the efficacy of immunotherapies.[3]
-
Arthritis: In collagen-induced arthritis models in mice, EP4 antagonists have been shown to suppress disease progression.
Conclusion
The development of selective and potent EP4 receptor antagonists represents a significant advancement in the pursuit of targeted therapies for a range of debilitating diseases. While "EP4 receptor antagonist 5" may be a product-specific name, the broader class of EP4 antagonists demonstrates considerable promise. The data presented in this guide highlights the varying potencies and selectivities of several leading compounds in development. Researchers and drug development professionals should consider these key parameters, alongside pharmacokinetic and in vivo efficacy data, when selecting the most appropriate tool compound for their research or therapeutic development program. The continued investigation of these molecules will undoubtedly pave the way for novel treatment strategies with the potential to improve patient outcomes.
References
- 1. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to EP4 Receptor Antagonists: Evaluating "Antagonist 5" as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a promising therapeutic target for a multitude of diseases, including cancer, inflammatory conditions, and pain.[1][2] Antagonism of the EP4 receptor can modulate key pathological processes such as inflammation, immune suppression, and tumor growth.[1][2][3] This guide provides a comparative analysis of "EP4 receptor antagonist 5" (identified as ONO-4578/BMS-986310) alongside other notable EP4 antagonists, supported by experimental data to aid in the evaluation of its therapeutic potential.
EP4 Receptor Signaling Pathways
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin (B15479496) E2 (PGE2), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate downstream cellular responses.[4] The EP4 receptor can also signal through a Gαs-independent pathway involving β-arrestin and the phosphatidylinositol 3-kinase (PI3K) pathway.[5] The complex signaling network of the EP4 receptor underscores its diverse physiological and pathophysiological roles.
Caption: Simplified overview of the major EP4 receptor signaling pathways.
In Vitro Comparative Data of EP4 Receptor Antagonists
The potency and selectivity of EP4 receptor antagonists are critical determinants of their therapeutic utility. The following table summarizes the in vitro activity of "this compound" and other well-characterized antagonists.
| Antagonist | Target | Assay Type | IC50 / Ki | Reference |
| Antagonist 5 (ONO-4578/BMS-986310) | Human & Mouse EP4 | cAMP Production | Single-digit nM IC50 | [6][7] |
| E7046 (Palupiprant) | Human EP4 | cAMP Reporter Assay | 13.5 nM IC50 | [3][8] |
| L-161982 | Human EP4 | Radioligand Binding | 24 nM Ki | |
| CR6086 (Vorbipiprant) | Human EP4 | Radioligand Binding | 16.6 nM Ki | [9] |
| Compound 36 | Human EP4 | cAMP Functional Assay | 4.3 nM IC50 | [3] |
| L001 | Human EP4 | CRE Reporter Assay | 7.29 nM IC50 | [5] |
In Vivo Efficacy of "this compound" and Comparators
Preclinical in vivo studies are essential for validating the therapeutic potential of EP4 antagonists in relevant disease models. "this compound" has demonstrated significant anti-tumor activity, particularly in combination with immunotherapy.
| Antagonist | Animal Model | Key Findings | Reference |
| Antagonist 5 (ONO-4578/BMS-986310) | Syngeneic mouse tumor models (CT26, MC38, GL261) | Inhibits tumor growth, prolongs survival, reduces M2 macrophage infiltration, and enhances the efficacy of anti-PD-1 therapy. | [6][10][11] |
| E7046 (Palupiprant) | CT-26 colon cancer mouse model | Showed anti-tumor efficacy and prolonged survival. | [3] |
| Compound 36 | CT-26 colon cancer xenograft model | Inhibited tumor growth, with enhanced efficacy when combined with capecitabine. | [3][12] |
| L001 | Pan02 metastatic pancreatic cancer model | Blocked hepatic metastasis and prolonged lifespan, with superior efficacy compared to E7046. | [5] |
| ER-819762 | Mouse models of collagen- and GPI-induced arthritis | Suppressed disease progression and inflammatory pain. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of EP4 receptor antagonists.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.[4][14]
Workflow:
Caption: Workflow for a typical cAMP accumulation assay.
Detailed Steps:
-
Cell Seeding: Plate HEK293 or CHO cells stably expressing the human or mouse EP4 receptor in 96-well or 384-well plates and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test antagonist in assay buffer for a specified time (e.g., 30 minutes) at room temperature.
-
PGE2 Stimulation: Add a pre-determined concentration of PGE2 (typically the EC80 concentration for cAMP production) to the wells and incubate for a further period (e.g., 30 minutes) at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration of the antagonist that causes 50% inhibition (IC50) of the PGE2-induced cAMP response by fitting the data to a four-parameter logistic equation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EP4 antagonists in a living organism.[3][12]
Workflow:
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c for CT26 syngeneic models).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the EP4 antagonist, vehicle control, and any combination therapies according to the planned dosing schedule and route.
-
Efficacy Evaluation: Measure tumor dimensions and body weight throughout the study. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for pharmacodynamic and biomarker analysis.
Conclusion
"this compound" (ONO-4578/BMS-986310) demonstrates potent and selective inhibition of the EP4 receptor, translating to significant anti-tumor efficacy in preclinical models, especially in combination with immune checkpoint inhibitors.[10][11] Its performance in vitro is comparable or superior to other well-known EP4 antagonists. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to objectively evaluate the therapeutic potential of "Antagonist 5" and other molecules in this promising class of therapeutic agents. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ONO-4578 (BMS-986310) | EP4 antagonist | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ONO-4578|Selective EP4 Antagonist|For Research [benchchem.com]
- 11. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation EP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target for a spectrum of diseases, including inflammatory conditions and various cancers. Antagonists of the EP4 receptor offer a promising, targeted therapeutic approach. This guide provides a detailed comparative study of first and second-generation EP4 antagonists, summarizing their pharmacological properties, and presenting supporting experimental data to aid in research and drug development.
Distinguishing First and Second-Generation EP4 Antagonists
EP4 antagonists are broadly categorized into two generations based on their chemical scaffolds. First-generation antagonists are characterized by the presence of a sulfonylurea or acylsulfonamide moiety. While effective, these compounds often exhibit suboptimal pharmacokinetic profiles, such as poor metabolic stability and low bioavailability, which has limited their clinical development.[1]
To address these limitations, second-generation EP4 antagonists were developed. These compounds typically feature the replacement of the sulfonylurea/acylsulfonamide group with a bioisosteric nonacidic amide group.[1] This structural modification generally leads to improved pharmacokinetic properties, enhancing their potential as therapeutic agents.[1]
Quantitative Comparison of EP4 Antagonists
The following tables provide a summary of the in vitro potency, selectivity, and pharmacokinetic parameters of representative first and second-generation EP4 antagonists.
Table 1: In Vitro Potency and Selectivity of EP4 Antagonists
| Compound | Generation | Chemical Structure | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Grapiprant (CJ-023,423) | First | [Image of Grapiprant structure] | Human EP4 | 35 (dog EP4)[2] | 13 ± 4 (human EP4)[3] | Selective for EP4. |
| ONO-AE3-208 | First | [Image of ONO-AE3-208 structure] | Human EP4 | - | 1.3[4] | High affinity for EP4. Lower affinity for EP3 (30 nM), FP (790 nM), and TP (2400 nM). No significant affinity for EP1, EP2, DP, or IP receptors (>10,000 nM). |
| E7046 (Palupiprant) | Second | [Image of E7046 structure] | Human EP4 | 13.5[1][5] | 23.14[5][6] | >1500-fold selective for EP4 over EP2.[6] |
| CJ-042794 | Second | [Image of CJ-042794 structure] | Human EP4 | 10[7] | - | >200-fold selective for EP4 over EP1, EP2, and EP3.[7] |
| MK-2894 | Second | [Image of MK-2894 structure] | Human EP4 | 2.5 (HEK 293 cells)[8] | 0.56[8] | Highly selective for EP4. |
| Compound 36 | Second | [Image of Compound 36 structure] | Human EP4 | 4.3[1] | 65.9 ± 20.4[1] | Selective for EP4 over EP1, EP2, and EP3 (>10,000 nM).[1] |
Table 2: Pharmacokinetic Profiles of EP4 Antagonists
| Compound | Generation | Species | Tmax (h) | Cmax (ng/mL) | AUC (h·ng/mL) | Half-life (t1/2) (h) | Oral Bioavailability (F%) |
| Grapiprant | First | Human | ~2[9] | - | - | 12[9] | - |
| E7046 | Second | Human | ~2[9] | - | - | 12[9] | - |
| Compound 36 | Second | Rat | 0.5 (oral) | 8243 ± 370 (oral) | 25672 ± 5668 (oral) | - | 76[1] |
Signaling Pathways of the EP4 Receptor
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand prostaglandin (B15479496) E2 (PGE2), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin, leading to the activation of pathways such as the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of EP4 antagonists. Below are protocols for key in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the EP4 receptor.
-
Materials: Membranes from cells overexpressing the human EP4 receptor, radiolabeled PGE2 (e.g., [3H]PGE2), test compounds, wash buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]PGE2.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]PGE2 binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit PGE2-induced cAMP production.
-
Materials: HEK293 cells stably expressing the human EP4 receptor, PGE2, test compounds, phosphodiesterase inhibitor (e.g., IBMX), cAMP assay kit (e.g., HTRF-based).
-
Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of PGE2 (typically EC80) in the presence of a phosphodiesterase inhibitor.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of the antagonist.
-
In Vivo Assay
1. Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of EP4 antagonists in a cancer setting.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line (e.g., CT-26 colon carcinoma), test antagonist, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the EP4 antagonist or vehicle orally or via another appropriate route at a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, gene expression analysis).
-
Conclusion
The development of EP4 antagonists has progressed from first-generation compounds with pharmacokinetic limitations to second-generation molecules with improved drug-like properties. This evolution has expanded the therapeutic potential of targeting the EP4 receptor. The data and experimental protocols presented in this guide provide a framework for the continued investigation and comparison of these promising therapeutic agents. For researchers and drug development professionals, the selection of an appropriate EP4 antagonist will depend on the specific therapeutic indication, desired pharmacokinetic profile, and the necessary balance of potency and selectivity.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of EP4 Receptor Antagonist 5
For researchers and drug development professionals, the responsible management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of EP4 receptor antagonist 5. As specific safety and disposal data for a compound designated "this compound" are not publicly available, this document outlines procedures based on best practices for handling novel research chemicals and data from analogous EP4 receptor antagonists.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the compound with care. While the specific hazards of this compound are not detailed, all research chemicals should be treated as potentially hazardous until comprehensive data is available.[1][2]
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
When handling the compound in powdered form, work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
II. Quantitative Data and Physical Properties
For any new compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information is typically found in the Safety Data Sheet (SDS). In the absence of specific data for "this compound", the following table, based on a representative EP4 receptor antagonist, highlights the necessary information to obtain from the supplier.
| Property | Data (Example: EP4 Antagonist 14) | Importance for Disposal |
| Chemical Formula | C₂₄H₁₈F₃N₃O₃[4] | Helps in identifying the compound and predicting potential reactions. |
| Molecular Weight | 453.4 g/mol [4] | Useful for calculating concentrations and waste quantities. |
| Form | Solid[4] | Determines the appropriate type of waste container (e.g., for solid or liquid waste). |
| Solubility | Soluble in DMSO and DMF (approx. 20 mg/ml)[2][4] | Informs which solvents might be present in liquid waste and affects the choice of waste segregation. |
| Hazard Classification | Not classified as hazardous under GHS (for some analogs)[1] | While some analogs are not classified as hazardous, it is best practice to handle all new compounds with caution.[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[5]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated materials like gloves, weigh boats, and paper towels, in a designated, leak-proof container for solid chemical waste.[1]
-
Liquid Waste:
-
Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible liquid waste container.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.[1]
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[1]
-
Empty Containers: An empty container that held the compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular trash after defacing the label.[6]
Step 2: Waste Container Management
-
Container Type: Use containers that are chemically compatible with the waste they are holding and have a secure, tight-fitting lid.[7][8]
-
Labeling: All waste containers must be clearly labeled with:[7]
-
The words “Hazardous Waste”.[7]
-
The full chemical name: "this compound" and any solvents. Avoid using abbreviations or chemical formulas.[7]
-
The approximate concentration of each component.
-
The date waste was first added to the container (accumulation start date).[7]
-
The name of the principal investigator and the laboratory location.[7]
-
-
Storage:
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not transport hazardous waste yourself.[6]
-
Provide the EHS office with all available information about the compound.[5]
IV. Experimental Protocols and Signaling Pathways
Understanding the mechanism of action of a compound can provide context for its biological effects and handling precautions. EP4 receptor antagonists block the signaling of prostaglandin (B15479496) E2 (PGE2) through the EP4 receptor, a G-protein coupled receptor. This pathway is involved in inflammation, pain, and cancer progression.[9][10][11]
Diagram of EP4 Receptor Signaling Pathway
Caption: EP4 receptor signaling pathway and the inhibitory action of an antagonist.
Diagram of Disposal Workflow
Caption: Logical workflow for the safe disposal of novel research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ptger4 prostaglandin E receptor 4 (subtype EP4) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Personal protective equipment for handling EP4 receptor antagonist 5
Essential Safety and Handling Guide for EP4 Receptor Antagonist 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, biologically active compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is derived from information on similar EP4 receptor antagonists and general laboratory safety protocols. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of EP4 receptor antagonists, stringent measures must be taken to avoid exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated, disposable lab coat should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended for handling the powder form outside of a containment system. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, inspect the packaging for any damage. If the container is compromised, follow institutional spill procedures.
-
The compound should be stored in a clearly labeled, designated, and secure location. Many similar compounds are stored at -20°C.
-
The storage area should be well-ventilated and separate from incompatible materials.
2.2. Handling and Weighing
-
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
Clean all surfaces and equipment thoroughly after each use.
2.3. Preparation of Solutions
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Work in a chemical fume hood to minimize inhalation of any aerosols or vapors.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols and Signaling Pathways
EP4 Receptor Signaling Pathway
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor (GPCR). Its activation initiates both canonical and non-canonical signaling cascades.
Experimental Workflow: Evaluating an EP4 Receptor Antagonist
The following diagram outlines a general workflow for the preclinical evaluation of a novel EP4 receptor antagonist.
Key Experimental Protocols
3.1. In Vitro: cAMP Assay
This assay measures the ability of an EP4 receptor antagonist to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Prostaglandin E2 (PGE2).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Protocol:
-
Seed the HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the this compound in assay buffer.
-
Add the antagonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to the wells (except for the negative control wells) and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
3.2. In Vivo: Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EP4 receptor antagonist in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cancer cell line that expresses the EP4 receptor.
-
This compound.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker studies).
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
